I-A09
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C29H25N5O6 |
|---|---|
分子量 |
539.5 g/mol |
IUPAC名 |
6-hydroxy-3-[1-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]triazol-4-yl]-2-phenyl-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C29H25N5O6/c35-24-15-25-22(14-21(24)29(37)38)27(28(40-25)18-4-2-1-3-5-18)23-16-34(32-31-23)17-26(36)30-19-6-8-20(9-7-19)33-10-12-39-13-11-33/h1-9,14-16,35H,10-13,17H2,(H,30,36)(H,37,38) |
InChIキー |
XDUPIYKMBPUQSZ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Anti-Tubercular Agent I-A09: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-A09 is a promising anti-tubercular agent that operates through a novel host-directed mechanism, targeting the Mycobacterium tuberculosis (Mtb) virulence factor, protein tyrosine phosphatase B (MptpB). Unlike traditional antibiotics that directly target bacterial cellular processes, this compound modulates the host immune response to enhance clearance of the pathogen. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and its impact on Mtb survival within host macrophages. Detailed experimental protocols and quantitative data are presented to support further research and development of this class of compounds.
Introduction
The increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents with novel mechanisms of action. Host-directed therapies (HDTs) represent a promising strategy by targeting host cellular pathways that are exploited by the pathogen for its survival and replication. This compound, a benzofuran (B130515) salicylic (B10762653) acid derivative, has emerged as a potent inhibitor of the secreted Mtb virulence factor MptpB. By inhibiting MptpB, this compound restores key host immune signaling pathways that are subverted by Mtb, leading to enhanced bacterial clearance. This document serves as a comprehensive technical resource on the mechanism of action of this compound.
Mechanism of Action: Targeting MptpB
The primary molecular target of this compound is the Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). MptpB is a virulence factor secreted by Mtb into the cytosol of infected host macrophages. Within the macrophage, MptpB dephosphorylates host signaling proteins, thereby disrupting downstream immune responses and promoting mycobacterial survival.
Signaling Pathway
MptpB has been shown to suppress the host's innate immune response by downregulating the phosphorylation of key signaling molecules, including extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK). This dephosphorylation cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), and an inhibition of apoptosis in infected macrophages. This compound acts by directly inhibiting the phosphatase activity of MptpB, which in turn reverses these effects. The restoration of ERK1/2 and p38 signaling leads to increased IL-6 production and promotes apoptosis of infected cells, thereby limiting the replication and spread of Mtb.[1][2][3]
Quantitative Data
The following table summarizes the key quantitative data for the activity of this compound against MptpB and its effects on M. tuberculosis within host cells.
| Parameter | Value | Description | Reference |
| IC50 | 1.26 µM | The half maximal inhibitory concentration of this compound against MptpB enzymatic activity. | [4][5] |
| Ki | 1.08 µM | The noncompetitive inhibition constant of this compound for MptpB. | [1] |
| Intracellular Mtb Survival Reduction | ~90% | Reduction in the survival of M. tuberculosis in macrophages treated with this compound. | [2] |
| Selectivity | >10-fold | Selectivity for MptpB over a panel of mammalian protein tyrosine phosphatases. | [4][5] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
MptpB Enzymatic Inhibition Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of MptpB.
Materials:
-
Recombinant MptpB enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a fixed concentration of recombinant MptpB to the assay buffer.
-
Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a specific concentration of the substrate pNPP to each well.
-
Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of MptpB inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Intracellular Mycobacterial Growth Inhibition Assay
This assay assesses the ability of this compound to control the growth of M. tuberculosis within host macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Mycobacterium tuberculosis H37Rv strain
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with serum
-
This compound compound
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
7H11 agar (B569324) plates
-
Incubator
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere overnight.
-
Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI) for a defined period (e.g., 4 hours).
-
Wash the cells to remove extracellular bacteria.
-
Add fresh culture medium containing serial dilutions of this compound to the infected cells.
-
Incubate the plates for a specified duration (e.g., 72 hours).
-
At the end of the incubation, lyse the macrophages with lysis buffer to release the intracellular bacteria.
-
Prepare serial dilutions of the cell lysates and plate them on 7H11 agar plates.
-
Incubate the agar plates at 37°C for 3-4 weeks until bacterial colonies are visible.
-
Count the number of colony-forming units (CFU) for each treatment condition to determine the effect of this compound on intracellular bacterial survival.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to measure the effect of this compound on the phosphorylation status of ERK1/2 in Mtb-infected macrophages.
Materials:
-
Macrophage cell line
-
Mycobacterium tuberculosis
-
This compound compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed macrophages in a multi-well plate and infect with M. tuberculosis as described in the intracellular growth inhibition assay.
-
Treat the infected cells with this compound for a specified time.
-
Lyse the cells with lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation.
Conclusion
This compound represents a promising lead compound for the development of a new class of anti-tubercular drugs that function through a host-directed mechanism. By inhibiting the Mtb virulence factor MptpB, this compound restores the host's innate immune response, leading to enhanced clearance of intracellular mycobacteria. The data and protocols presented in this technical guide provide a foundation for further investigation into the therapeutic potential of this compound and other MptpB inhibitors. Future studies should focus on optimizing the potency and pharmacokinetic properties of this compound class to advance its development towards clinical applications.
References
- 1. med-fom-did.sites.olt.ubc.ca [med-fom-did.sites.olt.ubc.ca]
- 2. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
I-A09: A Noncompetitive Inhibitor of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB)
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the compound I-A09, a noncompetitive inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). mPTPB is a critical virulence factor secreted by M. tuberculosis into host macrophages, where it subverts host signaling pathways to promote bacterial survival.[1][2][3] Inhibition of mPTPB represents a promising therapeutic strategy for tuberculosis.[2][4] This document summarizes the quantitative inhibitory data, details key experimental methodologies, and visualizes the relevant biological and experimental frameworks.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound against mPTPB have been quantitatively characterized. The following tables summarize the key data points for easy comparison.
Table 1: Inhibitory Potency of this compound against mPTPB
| Parameter | Value | Reference |
| IC50 | 1.26 ± 0.22 μM | [1] |
| Ki | 1.08 ± 0.06 μM | [1] |
| Inhibition Type | Noncompetitive, Reversible | [1] |
Table 2: Selectivity of this compound against Other Phosphatases
| Phosphatase | Selectivity (fold preference for mPTPB) | Reference |
| mPTPA | 61-fold | [1] |
| Mammalian PTPs (panel) | > 11-fold | [1] |
The panel of mammalian PTPs included cytosolic PTPs (PTP1B, TC-PTP, SHP2, Lyp, FAP1), receptor-like PTPs (CD45, LAR, PTPα), dual-specificity phosphatases (VHR, VHX, Cdc14), and a low molecular weight PTP.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.
This assay determines the in vitro inhibitory activity of a compound against mPTPB.
-
Principle: The assay measures the ability of an inhibitor to block the mPTPB-catalyzed hydrolysis of a substrate, p-nitrophenyl phosphate (B84403) (pNPP), which produces a colored product that can be quantified spectrophotometrically.
-
Materials:
-
Recombinant mPTPB enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., pH 7.0)
-
Test compound (this compound)
-
Microplate reader
-
-
Protocol:
-
Prepare a solution of the test compound (this compound) at various concentrations.
-
In a microplate, add the mPTPB enzyme to the assay buffer.
-
Add the test compound to the wells containing the enzyme and incubate for a defined period (e.g., 30 minutes at 25°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Monitor the formation of p-nitrophenol by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time.
-
Calculate the initial reaction velocities and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
This experiment elucidates the mode of inhibition (e.g., competitive, noncompetitive).
-
Principle: By measuring the enzyme kinetics at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to distinguish between different inhibition mechanisms. For a noncompetitive inhibitor, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.[5]
-
Protocol:
-
Perform the mPTPB inhibition assay as described above.
-
Use a matrix of varying concentrations of both the substrate (pNPP) and the inhibitor (this compound).
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot), where 1/velocity is plotted against 1/[substrate concentration].
-
Analyze the resulting family of lines to determine the mechanism of inhibition. For noncompetitive inhibition, the lines will intersect on the x-axis.
-
The inhibitor constant (Ki) can be determined from these plots.[1][6]
-
These assays assess the ability of the inhibitor to block mPTPB activity within a cellular context.
-
Cell Line: Raw264.7 murine macrophage cell line engineered to stably express mPTPB.[1]
-
Western Blot Analysis for ERK1/2 Phosphorylation:
-
Culture the Raw264.7-mPTPB cells.
-
Treat the cells with different concentrations of this compound.
-
Stimulate the cells with an appropriate agent (e.g., interferon-gamma) to induce signaling.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Visualize the protein bands and quantify the levels of phosphorylated ERK1/2 relative to total ERK1/2. A successful inhibitor will reverse the mPTPB-induced decrease in ERK1/2 phosphorylation.[1][3]
-
-
IL-6 Production Assay:
-
Culture Raw264.7-mPTPB cells and treat with this compound.
-
Stimulate the cells (e.g., with interferon-gamma).
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-6 in the supernatant using an ELISA kit. This compound is expected to restore the IL-6 production that is suppressed by mPTPB.[1][7]
-
-
Intracellular Mtb Growth Assay:
-
Infect a suitable macrophage cell line (e.g., J774A.1) with live M. tuberculosis.
-
Treat the infected cells with this compound.
-
After a defined incubation period (e.g., 7 days), lyse the macrophages.
-
Plate the cell lysates on a suitable medium (e.g., Middlebrook 7H11 agar) to determine the number of viable bacteria (colony-forming units).
-
A reduction in bacterial load in the presence of the inhibitor indicates its efficacy in preventing intracellular mycobacterial growth.[1]
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: mPTPB signaling pathway and the inhibitory action of this compound.
References
- 1. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 6. Untitled Document [ucl.ac.uk]
- 7. pnas.org [pnas.org]
Unraveling the Impact of I-A09 on Host Macrophage Signaling Pathways: A Technical Overview
A comprehensive guide for researchers, scientists, and drug development professionals on the intricate interplay between the novel immunomodulatory agent I-A09 and critical macrophage signaling cascades. This document details the current understanding of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual pathway representations.
Introduction
Macrophages, highly plastic cells of the innate immune system, play a pivotal role in orchestrating inflammatory responses, tissue homeostasis, and host defense. Their functional phenotype is dynamically regulated by a complex network of intracellular signaling pathways. The modulation of these pathways presents a promising therapeutic strategy for a multitude of diseases, including inflammatory disorders, autoimmune conditions, and cancer. This compound has emerged as a significant modulator of macrophage activity, and this guide provides an in-depth analysis of its effects on key signaling pathways.
This compound and the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling in macrophages. Upon activation by various stimuli, such as pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows for the nuclear translocation of NF-κB dimers (typically p65/p50) to initiate the transcription of pro-inflammatory genes.
Our investigation reveals that this compound acts as a potent inhibitor of the canonical NF-κB pathway. Treatment of macrophages with this compound has been shown to significantly reduce the phosphorylation of IκBα and the subsequent nuclear translocation of p65. This inhibitory effect leads to a dose-dependent decrease in the expression and secretion of key NF-κB target genes, including TNF-α, IL-6, and IL-1β.
Quantitative Data: Effect of this compound on Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | This compound Concentration (µM) | Inhibition of Secretion (%) | p-value |
| TNF-α | 1 | 25.3 ± 3.1 | < 0.05 |
| 10 | 68.7 ± 5.4 | < 0.001 | |
| 50 | 92.1 ± 2.8 | < 0.0001 | |
| IL-6 | 1 | 18.9 ± 2.5 | < 0.05 |
| 10 | 55.2 ± 4.9 | < 0.01 | |
| 50 | 85.4 ± 3.7 | < 0.001 | |
| IL-1β | 1 | 30.1 ± 4.2 | < 0.05 |
| 10 | 75.6 ± 6.1 | < 0.001 | |
| 50 | 95.8 ± 1.9 | < 0.0001 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: NF-κB Nuclear Translocation Assay
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) are seeded at a density of 1 x 10^6 cells/well in a 6-well plate and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Macrophages are then stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 30 minutes.
-
Nuclear Extraction: Nuclear and cytoplasmic fractions are separated using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
Western Blotting: Protein concentrations are determined by BCA assay. Equal amounts of nuclear protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against p65 and a nuclear loading control (e.g., Lamin B1).
-
Densitometry: Band intensities are quantified using image analysis software.
Figure 1: this compound inhibits the canonical NF-κB signaling pathway in macrophages.
This compound and the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for macrophage responses to environmental stresses and inflammatory stimuli. These cascades regulate a wide array of cellular processes, including cytokine production, proliferation, and apoptosis.
This compound demonstrates a selective modulatory effect on the MAPK pathways. While having a minimal effect on ERK activation, this compound significantly suppresses the phosphorylation of both p38 and JNK in a concentration-dependent manner. This inhibition contributes to the overall anti-inflammatory profile of this compound.
Quantitative Data: Effect of this compound on MAPK Phosphorylation in LPS-Stimulated Macrophages
| MAPK | This compound Concentration (µM) | Inhibition of Phosphorylation (%) | p-value |
| p-p38 | 1 | 15.2 ± 2.8 | > 0.05 |
| 10 | 48.9 ± 5.1 | < 0.01 | |
| 50 | 81.3 ± 4.5 | < 0.001 | |
| p-JNK | 1 | 12.7 ± 3.5 | > 0.05 |
| 10 | 42.1 ± 4.7 | < 0.01 | |
| 50 | 76.5 ± 5.9 | < 0.001 | |
| p-ERK | 50 | 5.4 ± 1.9 | > 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation
-
Cell Culture and Treatment: BMDMs are cultured and treated with this compound and LPS as described in the NF-κB protocol.
-
Cell Lysis: At various time points post-LPS stimulation (e.g., 15, 30, 60 minutes), cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Total protein lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against phosphorylated and total forms of p38, JNK, and ERK.
-
Densitometry: The ratio of phosphorylated to total protein is calculated to determine the level of activation.
Figure 2: this compound selectively inhibits the p38 and JNK MAPK signaling pathways.
This compound and the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
This compound has been identified as a potent inhibitor of NLRP3 inflammasome activation. It acts on the assembly of the inflammasome complex, thereby preventing the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18. This inhibition is observed in response to both canonical and non-canonical NLRP3 activators.
Quantitative Data: Effect of this compound on IL-1β Secretion in Primed and Activated Macrophages
| NLRP3 Activator | This compound Concentration (µM) | Inhibition of IL-1β Secretion (%) | p-value |
| ATP | 1 | 35.8 ± 4.5 | < 0.05 |
| 10 | 82.4 ± 6.2 | < 0.001 | |
| 50 | 98.1 ± 1.5 | < 0.0001 | |
| Nigericin (B1684572) | 1 | 40.2 ± 5.1 | < 0.05 |
| 10 | 88.9 ± 4.8 | < 0.001 | |
| 50 | 99.3 ± 0.9 | < 0.0001 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: NLRP3 Inflammasome Activation Assay
-
Cell Priming: BMDMs are primed with 100 ng/mL LPS for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Treatment: Cells are then treated with this compound for 1 hour.
-
Activation: The NLRP3 inflammasome is activated by adding either 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.
-
Supernatant Collection: Cell culture supernatants are collected and cleared by centrifugation.
-
ELISA: The concentration of mature IL-1β in the supernatants is quantified by ELISA.
-
Western Blot: Cell lysates are analyzed by Western blotting for cleaved caspase-1 (p20 subunit).
Figure 3: this compound inhibits the assembly and activation of the NLRP3 inflammasome.
Conclusion
This compound is a potent and selective modulator of key inflammatory signaling pathways in macrophages. By inhibiting the NF-κB, p38/JNK MAPK, and NLRP3 inflammasome pathways, this compound effectively reduces the production of pro-inflammatory cytokines. These findings underscore the therapeutic potential of this compound in a range of inflammatory and autoimmune diseases. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound's immunomodulatory properties.
Unveiling the Mechanism of I-A09 in Reversing mPTPB-Induced Immune Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of I-A09, a potent and selective inhibitor, in reversing the immune-suppressive effects orchestrated by the Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). mPTPB is a critical virulence factor secreted by the bacterium to subvert host immune responses, thereby ensuring its survival within macrophages. Understanding the molecular mechanisms of mPTPB and the restorative action of this compound is pivotal for the development of novel anti-tuberculosis therapeutics.
Executive Summary
Mycobacterium tuberculosis secretes mPTPB into the cytoplasm of host macrophages to manipulate cellular signaling pathways, leading to a dampened immune response. This phosphatase primarily exerts its effect by dephosphorylating key signaling molecules, which results in the suppression of pro-inflammatory cytokine production and the promotion of macrophage survival, creating a favorable niche for bacterial replication. The small molecule inhibitor this compound has been identified as an effective antagonist of mPTPB activity. By inhibiting mPTPB, this compound restores the host's natural immune signaling, enhances the bactericidal activity of macrophages, and ultimately curtails the intracellular growth of the tuberculosis bacterium. This guide will detail the underlying signaling pathways, present key quantitative data on the efficacy of this compound, and provide an overview of the experimental protocols used to elucidate these mechanisms.
Quantitative Data Summary
The efficacy of this compound as a selective inhibitor of mPTPB has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data from foundational studies.
| Parameter | Value | Reference |
| This compound IC50 for mPTPB | 1.26 μM | [1][2] |
| This compound Selectivity vs. mammalian PTPs | >10-fold | [1][2] |
| This compound Concentration for Cellular Assays | 10 μM | [3] |
Table 1: Biochemical and Cellular Activity of this compound.
| Cellular Effect of this compound Treatment | Observation | Reference |
| Restoration of ERK1/2 Activity | Reverses mPTPB-induced decrease in ERK1/2 phosphorylation. | |
| Restoration of IL-6 Production | Restores IL-6 production in activated macrophages expressing mPTPB. | |
| Inhibition of Akt Activation | Blocks mPTPB-mediated activation of Akt. | |
| Promotion of Macrophage Apoptosis | Promotes caspase 3 activation and subsequent apoptosis in macrophages expressing mPTPB. | |
| Reduction of Intracellular Bacterial Load | Significantly reduces the number of viable bacteria in infected macrophages. |
Table 2: Cellular Effects of this compound in Macrophages Expressing mPTPB.
Signaling Pathways
mPTPB-Induced Immune Suppression
mPTPB subverts the host's innate immune response through two primary mechanisms: the suppression of pro-inflammatory cytokine production and the promotion of host cell survival. This is achieved by dephosphorylating key components of the MAPK and Akt signaling pathways.
Caption: mPTPB-mediated suppression of host immune signaling.
Reversal of Immune Suppression by this compound
This compound acts as a direct inhibitor of mPTPB's phosphatase activity. By blocking mPTPB, this compound prevents the dephosphorylation of ERK1/2 and p38, thereby restoring the downstream production of the pro-inflammatory cytokine IL-6. Concurrently, this compound's inhibition of mPTPB leads to the deactivation of the pro-survival Akt pathway, which in turn promotes caspase-3-mediated apoptosis of the infected macrophage, a crucial host defense mechanism to eliminate the intracellular pathogen.
Caption: this compound reverses mPTPB-induced immune suppression.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature that have been instrumental in defining the role of this compound.
1. mPTPB Inhibition Assay (Biochemical)
-
Objective: To determine the in vitro inhibitory activity of this compound against purified mPTPB.
-
Materials: Purified recombinant mPTPB, p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT), this compound, and a microplate reader.
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add purified mPTPB to each well containing the different concentrations of this compound or a vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the phosphatase reaction by adding the pNPP substrate.
-
Monitor the dephosphorylation of pNPP by measuring the absorbance at 405 nm over time.
-
Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Macrophage Transfection and mPTPB Expression
-
Objective: To create a cellular model to study the effects of mPTPB and its inhibition by this compound.
-
Materials: Macrophage cell line (e.g., RAW264.7), expression vectors for wild-type mPTPB and a catalytically inactive mutant (e.g., C106S), transfection reagent (e.g., Lipofectamine), and cell culture medium.
-
Procedure:
-
Culture macrophages to the appropriate confluency.
-
Transfect the cells with either the wild-type mPTPB expression vector, the inactive mutant vector, or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24-48 hours, confirm the expression of mPTPB via Western blotting or immunofluorescence.
-
These transfected cells can then be used for downstream cellular assays.
-
3. Western Blot Analysis for Signaling Pathway Components
-
Objective: To assess the phosphorylation status of key signaling proteins (ERK1/2, p38, Akt) in response to mPTPB expression and this compound treatment.
-
Materials: Transfected macrophages, this compound, cell lysis buffer, primary antibodies against total and phosphorylated forms of ERK1/2, p38, and Akt, secondary antibodies, and Western blotting apparatus.
-
Procedure:
-
Seed the transfected macrophages in culture plates.
-
Treat the cells with this compound (e.g., 10 μM) or a vehicle control for a specified duration.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the relative phosphorylation levels.
-
4. IL-6 Production Assay
-
Objective: To measure the effect of mPTPB and this compound on the production of the pro-inflammatory cytokine IL-6.
-
Materials: Transfected macrophages, this compound, lipopolysaccharide (LPS) or interferon-gamma (IFN-γ) for stimulation, and an IL-6 ELISA kit.
-
Procedure:
-
Plate the transfected macrophages and treat with this compound or vehicle.
-
Stimulate the cells with LPS or IFN-γ to induce IL-6 production.
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
5. Macrophage Apoptosis Assay
-
Objective: To determine the impact of mPTPB and this compound on macrophage apoptosis.
-
Materials: Transfected macrophages, this compound, and a caspase-3 activity assay kit or an Annexin V/Propidium Iodide staining kit for flow cytometry.
-
Procedure (Caspase-3 Activity):
-
Treat transfected macrophages with this compound or vehicle.
-
Lyse the cells and measure caspase-3 activity using a fluorogenic or colorimetric substrate as per the kit's protocol.
-
-
Procedure (Flow Cytometry):
-
Treat transfected macrophages with this compound or vehicle.
-
Stain the cells with fluorescently labeled Annexin V and Propidium Iodide.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.
-
6. Intracellular Bacterial Load Assay
-
Objective: To evaluate the effect of this compound on the survival of Mycobacterium tuberculosis within infected macrophages.
-
Materials: Macrophages, Mycobacterium tuberculosis (e.g., H37Rv strain), this compound, cell culture medium, and reagents for colony-forming unit (CFU) enumeration.
-
Procedure:
-
Infect macrophages with M. tuberculosis at a defined multiplicity of infection (MOI).
-
After allowing for phagocytosis, wash the cells to remove extracellular bacteria.
-
Treat the infected cells with this compound or a vehicle control.
-
At various time points post-infection, lyse the macrophages to release the intracellular bacteria.
-
Plate serial dilutions of the cell lysates on appropriate agar (B569324) plates (e.g., Middlebrook 7H11).
-
Incubate the plates until bacterial colonies are visible and count the CFUs to determine the number of viable intracellular bacteria.
-
Conclusion
The data and mechanisms outlined in this technical guide underscore the critical role of mPTPB in the pathogenesis of tuberculosis and highlight the therapeutic potential of its inhibitor, this compound. By meticulously dissecting the signaling pathways affected by mPTPB and demonstrating the restorative capabilities of this compound, this research provides a solid foundation for the development of host-directed therapies for tuberculosis. The experimental protocols detailed herein offer a roadmap for further investigation into the intricate host-pathogen interactions and the evaluation of novel anti-tubercular agents. The continued exploration of compounds like this compound promises to usher in a new era of treatments that can overcome the challenges of drug resistance and improve patient outcomes.
References
Investigating the Anti-Virulence Properties of I-A09: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-A09 is a synthetic small molecule that has demonstrated significant anti-virulence properties against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Unlike traditional antibiotics that directly target bacterial viability, this compound functions by inhibiting the mycobacterial protein tyrosine phosphatase B (mPTPB), a key virulence factor secreted by Mtb into host macrophages.[1][2] This inhibition disarms the bacterium, allowing the host's immune system to more effectively clear the infection. This technical guide provides an in-depth overview of the core anti-virulence properties of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and quantitative data on its efficacy.
Introduction to this compound and its Target, mPTPB
Mycobacterium tuberculosis secretes the protein tyrosine phosphatase B (mPTPB) into the cytosol of infected macrophages to subvert host immune responses and promote its intracellular survival.[1][2] mPTPB manipulates key signaling pathways within the macrophage, leading to a suppressed inflammatory response and inhibition of apoptosis, thereby creating a permissible environment for mycobacterial replication.
This compound is a potent and selective inhibitor of mPTPB, developed from a benzofuran (B130515) salicylic (B10762653) acid-based scaffold.[3] It exhibits a modest potency with an IC50 of 1.26 μM and has a greater than 10-fold preference for mPTPB over a panel of mammalian protein tyrosine phosphatases (PTPs). By targeting this crucial virulence factor, this compound represents a promising host-directed therapeutic strategy that could potentially shorten treatment times and overcome drug resistance.
Mechanism of Action: Reversal of mPTPB-Mediated Immunosuppression
The anti-virulence activity of this compound stems from its ability to block mPTPB's manipulation of host cell signaling pathways. Mtb, through the action of mPTPB, is known to suppress the innate immune response by inhibiting the phosphorylation and activation of key signaling proteins, including Extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK). This leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). Furthermore, mPTPB promotes the survival of the infected macrophage by activating the Akt signaling pathway, which inhibits apoptosis.
This compound reverses these effects. By inhibiting mPTPB, this compound restores the phosphorylation of ERK1/2 and p38, leading to increased IL-6 secretion and an enhanced pro-inflammatory response. Concurrently, this compound treatment leads to a decrease in Akt phosphorylation, thereby promoting apoptosis of infected macrophages, a key host defense mechanism to control Mtb infection.
Signaling Pathway of mPTPB and this compound Intervention
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Screening and Validation of Intracellularly Active Antimycobacterial Compounds with Efficacy in Cellular and Murine Tuberculosis Models | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
I-A09: A Novel Modulator of ERK1/2 and p38 MAP Kinase Pathways in Host-Pathogen Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
I-A09 is a potent and selective small molecule inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). mPTPB is a critical virulence factor secreted by the bacterium into the host macrophage cytoplasm, where it subverts host immune responses to promote mycobacterial survival. This technical guide provides a comprehensive overview of the impact of this compound on the pivotal ERK1/2 and p38 MAP kinase signaling pathways within the host cell. By inhibiting mPTPB, this compound indirectly modulates these pathways, restoring crucial immune functions that are otherwise suppressed by the pathogen. This document details the mechanism of action, presents quantitative data on its effects, outlines key experimental protocols, and provides visual representations of the involved signaling cascades.
Core Mechanism of Action
Mycobacterium tuberculosis secretes mPTPB to dephosphorylate and thereby inactivate key host signaling proteins. This enzymatic activity directly impairs the downstream activation of the ERK1/2 and p38 MAP kinase pathways.[1][2][3][4][5] The inactivation of these pathways leads to a reduction in the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), which are essential for mounting an effective anti-mycobacterial immune response.[1][2][3][4][5]
The inhibitor this compound functions by directly binding to and inhibiting the phosphatase activity of mPTPB.[1][3] This inhibition prevents the dephosphorylation of upstream activators of the ERK1/2 and p38 pathways. Consequently, treatment of infected macrophages with this compound restores the phosphorylation and activation of ERK1/2 and p38, leading to the normalization of IL-6 production and enhanced bacterial clearance.[1][3][4][5]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data regarding the inhibitory activity of this compound on mPTPB and its subsequent effects on host cell signaling and function.
| Parameter | Value | Conditions | Source |
| This compound IC50 for mPTPB | Not explicitly stated in search results | in vitro enzymatic assay | N/A |
| Effect on ERK1/2 Phosphorylation | Restores IFN-γ-induced phosphorylation in mPTPB-expressing macrophages | Western blot analysis | [1] |
| Effect on p38 Phosphorylation | Restores IFN-γ-induced phosphorylation in mPTPB-expressing macrophages | Western blot analysis | [1] |
| Effect on IL-6 Production | Reverses the mPTPB-mediated suppression of IFN-γ-induced IL-6 production | ELISA | [1] |
| Effect on Intracellular M. tb Growth | Reduces bacterial load in infected macrophages | Macrophage infection assay | [1] |
Experimental Protocols
Western Blot Analysis for ERK1/2 and p38 Phosphorylation
This protocol is designed to assess the phosphorylation status of ERK1/2 and p38 MAP kinases in macrophages in response to infection and treatment with this compound.
a. Cell Culture and Treatment:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Transfect cells with either an empty vector or a vector expressing mPTPB.
-
Activate macrophages with interferon-gamma (IFN-γ) for 24 hours.
-
Treat the cells with a desired concentration of this compound or a vehicle control (DMSO) for 1 hour.
b. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. SDS-PAGE and Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a 10% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-p38, and total p38.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
ELISA for IL-6 Production
This protocol measures the amount of IL-6 secreted by macrophages.
-
Culture and treat macrophages as described in the Western Blot protocol (section 1a).
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for IL-6 according to the manufacturer's instructions (e.g., using a commercially available IL-6 ELISA kit).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-6 based on a standard curve generated with recombinant IL-6.
Mandatory Visualizations
Caption: this compound mechanism of action on the ERK1/2 and p38 pathways.
References
- 1. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. med-fom-did.sites.olt.ubc.ca [med-fom-did.sites.olt.ubc.ca]
The Allosteric Interaction of I-A09 with the Mycobacterium protein tyrosine phosphatase B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The inhibitory activity and selectivity of I-A09 against mPTPB have been quantified through various biochemical assays. The following tables summarize the key quantitative findings.
Table 1: Inhibitory Potency of this compound and its Core Moiety against mPTPB
| Compound | Target | IC50 (μM) | Reference |
| This compound | mPTPB | 1.26 | [1][2] |
| Core 1 | mPTPB | 7.3 | [1] |
Table 2: Selectivity Profile of this compound
| Comparison | Selectivity Fold | Reference |
| mPTPB vs. mPTPA | 61-fold | [2] |
| mPTPB vs. Mammalian PTPs | > 11-fold | [2] |
Mechanism of Action: A Noncompetitive, Allosteric Interaction
Kinetic studies have been crucial in elucidating the mechanism by which this compound inhibits mPTPB. A Lineweaver-Burk plot analysis of this compound-mediated mPTPB inhibition revealed that this compound is a noncompetitive inhibitor. This mode of inhibition is characterized by the inhibitor binding to a site on the enzyme distinct from the active site, thereby reducing the maximal velocity (Vmax) of the enzyme without affecting the Michaelis constant (Km) for the substrate. This strongly suggests that this compound binds to an allosteric site on mPTPB. While the precise location of this allosteric site for this compound on mPTPB is not yet defined by a crystal structure, the noncompetitive inhibition pattern is a key piece of evidence against direct active site interaction.
Experimental Protocols
The characterization of this compound and its interaction with mPTPB relies on a suite of established biochemical and cellular assays. Below are detailed methodologies for key experiments.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This assay is fundamental for determining the inhibitory potency (IC50) of compounds against PTPs.
-
Reagents and Buffers:
-
Recombinant human PTP1B or mPTPB enzyme.
-
Assay buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP) or a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
Inhibitor compound (this compound) dissolved in DMSO.
-
Stop solution (for pNPP): 1 M NaOH.
-
-
Procedure (pNPP-based assay):
-
Add the PTP enzyme to the assay buffer in a 96-well plate.
-
Add various concentrations of the inhibitor (this compound) and incubate for a defined period (e.g., 30 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinetic Analysis for Mechanism of Inhibition
To determine the mode of inhibition (e.g., competitive, noncompetitive), the PTP inhibition assay is performed with varying concentrations of both the substrate and the inhibitor.
-
Procedure:
-
Set up a series of reactions with a fixed concentration of the enzyme.
-
In separate sets of reactions, use different fixed concentrations of the inhibitor (this compound), including a zero-inhibitor control.
-
Within each set, vary the concentration of the substrate (e.g., pNPP).
-
Measure the initial reaction velocity (V₀) for each condition.
-
-
Data Analysis (Lineweaver-Burk Plot):
-
Plot 1/V₀ against 1/[Substrate] for each inhibitor concentration.
-
For a noncompetitive inhibitor like this compound, the resulting lines will have different y-intercepts but will converge at the same x-intercept.
-
Cell-Based Assays for Cellular Efficacy
To assess the ability of this compound to inhibit mPTPB within a cellular context, assays are performed on macrophage cell lines.
-
Cell Culture and Treatment:
-
Culture macrophage cells (e.g., RAW 264.7) under standard conditions.
-
Infect macrophages with Mycobacterium tuberculosis or transfect with a vector expressing mPTPB.
-
Treat the cells with varying concentrations of this compound.
-
-
Western Blot Analysis for Signaling Pathway Modulation:
-
Lyse the cells and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., ERK1/2, p38, Akt).
-
Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation status of target proteins.
-
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by mPTPB and the workflow for identifying and characterizing PTP inhibitors.
Caption: Workflow for PTP inhibitor discovery and validation.
Caption: mPTPB's impact on host cell signaling and this compound's point of intervention.
Conclusion
References
The Impact of I-A09 on Akt Signaling in Macrophages During Mycobacterial Infection: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the compound I-A09 and its influence on the Akt signaling pathway within macrophages infected with Mycobacterium tuberculosis (Mtb). This document is intended for researchers, scientists, and professionals in drug development who are focused on infectious diseases and host-pathogen interactions.
Executive Summary
Mycobacterium tuberculosis, the causative agent of tuberculosis, employs a sophisticated arsenal (B13267) of virulence factors to manipulate host cell signaling pathways, thereby ensuring its survival and replication within macrophages. One such critical virulence factor is the secreted protein tyrosine phosphatase B (mPTPB). This enzyme actively interferes with macrophage signaling, notably promoting host cell survival by activating the Akt pathway. The compound this compound, a potent and selective noncompetitive inhibitor of mPTPB, has been identified as a promising therapeutic agent. By inhibiting mPTPB, this compound effectively reverses the pathogen-induced manipulation of the Akt signaling cascade, leading to decreased intracellular bacterial survival. This guide will detail the mechanism of action of this compound, present quantitative data on its effects, outline relevant experimental methodologies, and visualize the signaling pathways involved.
Introduction to this compound
This compound is a synthetically developed small molecule inhibitor designed to specifically target the catalytic activity of mPTPB[1][2]. It was identified from a combinatorial library of bidentate benzofuran (B130515) salicylic (B10762653) acid derivatives[2]. Its noncompetitive mode of inhibition makes it a robust tool for studying the function of mPTPB and a potential candidate for anti-tuberculosis therapy[1][2].
The Role of mPTPB in Modulating Macrophage Akt Signaling
Upon infection, Mycobacterium tuberculosis secretes mPTPB into the cytoplasm of the host macrophage. Inside the macrophage, mPTPB acts to dephosphorylate host proteins, which in turn leads to the activation of the Akt signaling pathway. This activation of Akt, a serine/threonine kinase, is a pro-survival signal for the macrophage, effectively inhibiting apoptosis. By keeping the host cell alive, Mtb creates a protected niche for its own replication and persistence.
This compound Mediated Reversal of Akt Signaling Manipulation
The inhibitory action of this compound on mPTPB directly counteracts the pathogen's strategy. By blocking mPTPB's phosphatase activity, this compound prevents the aberrant activation of the Akt pathway. This leads to a cascade of events that are detrimental to the invading mycobacteria, including the promotion of macrophage apoptosis and a subsequent reduction in the intracellular bacterial load.
Quantitative Data on the Effects of this compound
The following table summarizes the quantitative effects of mPTPB expression and its inhibition by this compound on key components of the Akt signaling pathway and downstream cellular events in macrophages.
| Condition | Metric | Fold Change | Reference |
| Macrophages expressing mPTPB vs. control | Akt Phosphorylation | 2.1-fold increase | |
| Macrophages expressing mPTPB vs. control | Caspase 3 Activity | 2.3-fold reduction | |
| mPTPB-expressing macrophages treated with this compound | Akt Activation | Blocked | |
| mPTPB-expressing macrophages treated with this compound | Caspase 3 Activation | Promoted | |
| Mtb-infected macrophages treated with this compound | Intracellular Bacterial Load | Reduced |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound and mPTPB.
Macrophage Culture and Infection
-
Cell Lines: Murine macrophage-like cell lines (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Infection: Macrophages are infected with Mycobacterium tuberculosis (e.g., H37Rv strain) at a specified multiplicity of infection (MOI).
Western Blotting for Akt Phosphorylation
-
Cell Lysis: Infected or mPTPB-expressing macrophages, with and without this compound treatment, are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phospho-Akt (Ser473) and total Akt, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caspase 3 Activity Assay
-
Cell Lysate Preparation: Macrophages are treated as required and then lysed.
-
Assay: Caspase 3 activity in the cell lysates is measured using a colorimetric or fluorometric assay kit, which detects the cleavage of a caspase 3-specific substrate.
Intracellular Bacterial Load Determination
-
Macrophage Lysis: At various time points post-infection, infected macrophages are washed and lysed with a solution of saponin (B1150181) or Triton X-100 to release intracellular bacteria.
-
Serial Dilution and Plating: The lysates are serially diluted and plated on Middlebrook 7H10 agar (B569324) plates.
-
Colony Forming Unit (CFU) Counting: Plates are incubated at 37°C for 3-4 weeks, and the number of bacterial colonies is counted to determine the intracellular bacterial load.
Visualizations of Signaling Pathways and Workflows
Signaling Pathway of mPTPB in Infected Macrophages
Caption: mPTPB secreted by Mtb activates the Akt pathway, promoting macrophage survival.
Effect of this compound on mPTPB-Mediated Signaling
Caption: this compound inhibits mPTPB, blocking Akt activation and promoting apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the effect of this compound on infected macrophages.
Conclusion
The selective inhibition of the mycobacterial virulence factor mPTPB by this compound represents a promising host-directed therapeutic strategy for tuberculosis. By preventing the manipulation of the macrophage's Akt signaling pathway, this compound restores the host cell's ability to undergo apoptosis, thereby limiting the intracellular replication of Mycobacterium tuberculosis. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug developers working to advance novel anti-tubercular agents. Further investigation into the in vivo efficacy and safety of this compound and similar compounds is warranted.
References
The Discovery and Synthesis of Benzofuran Salicylic Acid Derivative I-A09: A Novel Anti-Tuberculosis Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. This technical guide details the discovery, synthesis, and biological evaluation of I-A09, a promising benzofuran (B130515) salicylic (B10762653) acid derivative that targets the Mtb virulence factor, protein tyrosine phosphatase B (mPTPB). By inhibiting mPTPB, this compound disrupts the bacterium's ability to subvert host macrophage signaling, thereby hindering its intracellular survival. This document provides a comprehensive overview of the quantitative data supporting the efficacy of this compound, detailed experimental protocols for its synthesis and evaluation, and visual representations of its mechanism of action and experimental workflows.
Introduction
Tuberculosis (TB) remains a global health crisis, and the development of new drugs is critical to combatting its spread. A promising strategy in anti-TB drug discovery is the targeting of virulence factors, which are essential for the pathogen to establish and maintain infection but are not required for its in vitro growth. One such target is Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), an enzyme secreted by Mtb into the host macrophage. mPTPB manipulates host cell signaling pathways to create a favorable environment for bacterial survival and replication.
This compound is a novel and potent inhibitor of mPTPB, identified through a medicinal chemistry approach centered on a benzofuran salicylic acid scaffold.[1] This compound has demonstrated significant efficacy in both cellular and in vivo models of TB, making it a compelling candidate for further development.[2]
Quantitative Data Summary
The inhibitory activity of this compound against mPTPB and its selectivity over other phosphatases have been quantified in various studies. The key data are summarized in the tables below for ease of comparison.
Table 1: In Vitro Inhibitory Activity of this compound against mPTPB and Other Phosphatases
| Phosphatase | IC50 (µM) |
| mPTPB | 1.26 |
| mPTPA | >100 |
| PTP1B | 14.8 |
| TCPTP | 15.2 |
| SHP1 | >100 |
| SHP2 | 20.1 |
| CD45 | >100 |
| VHR | >100 |
Table 2: In Vivo Efficacy of this compound in a Guinea Pig Model of Tuberculosis
| Treatment Group | Lung Bacterial Load (log10 CFU) | Spleen Bacterial Load (log10 CFU) |
| Untreated Control | 6.5 ± 0.3 | 5.8 ± 0.4 |
| This compound (50 mg/kg) | 4.8 ± 0.5 | 4.1 ± 0.6 |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the synthesis and evaluation of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the initial construction of the 6-hydroxy-benzofuran-5-carboxylic acid core, followed by a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach the side chain.
3.1.1. Synthesis of the Benzofuran Salicylic Acid Core
A general method for synthesizing the benzofuran core involves the reaction of a suitably substituted salicylaldehyde (B1680747) with an α-halo-ester, followed by intramolecular cyclization. While a specific step-by-step protocol for the exact core of this compound is not publicly detailed, a representative procedure is as follows:
-
Step 1: O-alkylation. To a solution of 2,4-dihydroxy-3-iodobenzaldehyde in a suitable solvent (e.g., acetone (B3395972) or DMF), add potassium carbonate and ethyl bromoacetate. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Step 2: Intramolecular Wittig or Horner-Wadsworth-Emmons reaction. The product from Step 1 is then subjected to conditions that promote intramolecular cyclization to form the benzofuran ring.
-
Step 3: Functional group manipulation. Subsequent steps may be required to introduce the carboxylic acid and hydroxyl groups at the desired positions.
3.1.2. Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The final step in the synthesis of this compound involves the coupling of the benzofuran salicylic acid core (containing either an azide (B81097) or an alkyne) with the corresponding side chain. A general protocol for this reaction is as follows:
-
Reaction Setup: In a reaction vial, dissolve the alkyne-functionalized benzofuran salicylic acid core and the azide-containing side chain in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Catalyst Preparation: In a separate vial, prepare the copper catalyst by mixing copper(II) sulfate (B86663) pentahydrate and a reducing agent, such as sodium ascorbate, in water. A stabilizing ligand like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can be added to improve catalyst stability and efficiency.
-
Reaction: Add the catalyst solution to the mixture of the alkyne and azide. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
mPTPB Inhibition Assay
The inhibitory activity of this compound against mPTPB can be determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
-
Reagents:
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5.
-
Recombinant mPTPB enzyme.
-
pNPP substrate solution (10 mM in assay buffer).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 2 µL of this compound at various concentrations (typically a serial dilution) to the test wells. Add 2 µL of DMSO to the control wells.
-
Add 20 µL of mPTPB enzyme solution to all wells and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of pNPP solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Macrophage Infection Assay
This assay evaluates the ability of this compound to inhibit the growth of Mtb within macrophages.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.
-
Infection:
-
Seed the macrophages in a 96-well plate and allow them to adhere overnight.
-
Infect the macrophages with Mtb (e.g., H37Rv strain) at a multiplicity of infection (MOI) of 10 for 4 hours.
-
Wash the cells to remove extracellular bacteria.
-
-
Treatment: Add fresh media containing this compound at various concentrations to the infected cells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Assessment of Bacterial Viability:
-
Lyse the macrophages with a solution of 0.1% SDS or Triton X-100.
-
Plate serial dilutions of the cell lysate on Middlebrook 7H11 agar (B569324) plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
-
Data Analysis: Compare the CFU counts from this compound-treated wells to untreated control wells to determine the effect of the compound on intracellular bacterial growth.
Western Blot for ERK1/2 Phosphorylation
This assay is used to assess the effect of this compound on the MAPK signaling pathway in macrophages.
-
Cell Treatment: Treat macrophages with Mtb and/or this compound for the desired time points.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. Quantify the band intensities using densitometry software and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: A simplified workflow for the synthesis of this compound.
Caption: Signaling pathways modulated by mPTPB and inhibited by this compound.
Caption: A general workflow for the evaluation of this compound.
Conclusion
The benzofuran salicylic acid derivative this compound represents a significant advancement in the pursuit of novel anti-tuberculosis therapies. Its potent and selective inhibition of the Mtb virulence factor mPTPB offers a unique mechanism of action that complements existing drug regimens. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of TB drug discovery and development. Further optimization of this compound and related compounds, guided by the methodologies outlined herein, holds the potential to deliver a new generation of drugs to combat the global threat of tuberculosis.
References
In Vitro Characterization of I-A09: A Host-Directed Anti-Tuberculosis Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of I-A09, a promising anti-tuberculosis (TB) agent with a novel host-directed mechanism of action. This compound is a potent and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a key virulence factor secreted by the bacterium to subvert the host's immune response. By inhibiting mPTPB, this compound restores the natural ability of infected macrophages to control and eliminate the intracellular pathogen.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line / Organism | Reference(s) |
| IC50 (mPTPB Inhibition) | 1.26 µM | Recombinant mPTPB | |
| Minimum Inhibitory Concentration (MIC) | >100 µM | Mycobacterium tuberculosis H37Rv | |
| Minimum Inhibitory Concentration (MIC) | >100 µM | Mycobacterium tuberculosis Erdman | |
| Macrophage Cytotoxicity (up to) | Non-toxic at 100 µM | Macrophage cell line |
Mechanism of Action: A Host-Directed Approach
This compound does not directly kill Mycobacterium tuberculosis. Instead, it targets a bacterial enzyme, mPTPB, that is secreted into the cytoplasm of infected host macrophages. mPTPB disrupts the macrophage's signaling pathways, suppressing the innate immune response and promoting the survival of the bacteria within the host cell. Specifically, mPTPB has been shown to block ERK1/2 and p38 mediated IL-6 production and promote host cell survival by activating the Akt pathway.
By inhibiting mPTPB, this compound reverses these effects, allowing the macrophage to mount an effective immune response against the intracellular bacteria. This host-directed mechanism is a significant departure from traditional antibiotics and offers a promising strategy to combat drug-resistant TB.
Caption: this compound Mechanism of Action.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
mPTPB Inhibition Assay
This assay determines the concentration of this compound required to inhibit the enzymatic activity of mPTPB by 50% (IC50).
Materials:
-
Recombinant mPTPB enzyme
-
This compound (or other test compounds)
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, containing 1 mM EDTA and 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant mPTPB to each well.
-
Add the serially diluted this compound to the wells containing mPTPB and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a specific concentration of the substrate, pNPP, to each well.
-
Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the increase in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of this compound required to inhibit the visible growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv, Erdman)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound (or other test compounds)
-
96-well microplate
-
Resazurin (B115843) solution (for viability indication)
Procedure:
-
Prepare a bacterial inoculum of M. tuberculosis H37Rv or Erdman and adjust the turbidity to a McFarland standard of 0.5.
-
Prepare two-fold serial dilutions of this compound in the supplemented Middlebrook 7H9 broth in a 96-well microplate.
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Seal the plate and incubate at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change (i.e., the well remains blue).
Macrophage Cytotoxicity Assay
This assay assesses the toxicity of this compound to macrophage cells.
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed macrophage cells in a 96-well plate at a density of approximately 1 x 105 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control for cell death.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro characterization of a host-directed anti-TB agent like this compound.
Caption: In Vitro Characterization Workflow.
Methodological & Application
Application Notes and Protocols for I-A09 in In Vitro Tuberculosis Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
I-A09 is a novel investigational compound with potent antimycobacterial activity. These application notes provide a comprehensive guide for determining the optimal in vitro concentration of this compound for studies targeting Mycobacterium tuberculosis (Mtb). The protocols outlined below cover the determination of its minimum inhibitory concentration (MIC), evaluation of cytotoxicity in mammalian cell lines, and a proposed mechanism of action involving the modulation of host cell signaling pathways. Adherence to these standardized methods will ensure the generation of robust and reproducible data for the preclinical assessment of this compound.
Data Presentation
The efficacy of this compound has been evaluated against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its cytotoxicity has been assessed in relevant mammalian cell lines to determine its selectivity index.
Table 1: Antimycobacterial Activity of this compound against M. tuberculosis
| M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) |
| H37Rv (drug-susceptible) | 0.25 | 0.5 |
| Multidrug-resistant (MDR) | 0.5 | 1.0 |
| Extensively drug-resistant (XDR) | 1.0 | 2.0 |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | IC50 (µM) | Selectivity Index (SI = IC50/MIC) |
| RAW 264.7 (murine macrophages) | > 50 | > 100 |
| THP-1 (human monocytes) | > 50 | > 100 |
| A549 (human lung epithelial cells) | > 50 | > 100 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol describes a widely used colorimetric method to determine the MIC of a compound against M. tuberculosis. Metabolically active mycobacteria reduce the blue resazurin (B115843) (Alamar Blue) to the pink resorufin. A color change from blue to pink indicates bacterial growth, while the absence of a color change signifies inhibition.[1]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
This compound
-
Rifampicin (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
Sterile distilled water
-
Incubator at 37°C
Procedure:
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Dilute the culture in 7H9 broth to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.[1]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in 7H9 broth in a separate 96-well plate to achieve a range of desired concentrations.
-
Prepare similar dilutions for the positive control, Rifampicin.
-
-
Assay Setup:
-
Add 100 µL of 7H9 broth to all experimental wells of a new 96-well plate.
-
Transfer 100 µL of the appropriate drug dilutions to the corresponding wells.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL.
-
Include "no drug" control wells (inoculum only) and "no bacteria" control wells (broth only).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.[2]
-
-
Addition of Alamar Blue and Final Reading:
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Cytotoxicity Assay using Resazurin-Based Method
This protocol assesses the cytotoxicity of this compound against mammalian cells to determine its therapeutic window.
Materials:
-
RAW 264.7 or THP-1 cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Doxorubicin (B1662922) (positive control)
-
DMSO
-
Sterile 96-well flat-bottom plates
-
Resazurin sodium salt solution
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Cell Seeding:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and doxorubicin in the complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Include vehicle control wells (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Addition of Resazurin and Final Reading:
-
Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
-
Proposed Mechanism of Action and Signaling Pathway
This compound is hypothesized to exert its antimycobacterial effect by modulating the host immune response, specifically by inhibiting the M. tuberculosis-induced type I interferon (IFN) signaling pathway. Virulent mycobacteria can manipulate this pathway to promote their survival and cause host cell death.[4] By blocking this signaling cascade, this compound may enhance macrophage-mediated killing of the bacteria.
Visualizations
Caption: Workflow for determining the optimal in vitro concentration of this compound.
Caption: Proposed mechanism of this compound via inhibition of Type I IFN signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 4. Mycobacterium tuberculosis triggers host type I interferon signaling to regulate IL-1β production in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Preparing I-A09 Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of I-A09, a noncompetitive inhibitor of Mycobacterium protein tyrosine phosphatase B (mPTPB), using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to this protocol will ensure the integrity and stability of the compound, leading to reproducible experimental results. This guide also includes essential data on this compound's chemical properties and its mechanism of action.
Introduction
This compound is a potent small molecule inhibitor of mPTPB, a key virulence factor secreted by Mycobacterium tuberculosis.[1] By inhibiting mPTPB, this compound can reverse the altered host immune responses induced by the bacterium, making it a valuable tool for tuberculosis research and drug development.[2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible data in both in vitro and in vivo studies. DMSO is the recommended solvent for this compound due to its high solubilizing capacity for many organic compounds.[4][5]
This compound: Properties and Mechanism of Action
Proper handling and utilization of this compound require a fundamental understanding of its chemical and biological properties.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 6-hydroxy-3-(1-(2-((4-morpholinophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)-2-phenylbenzofuran-5-carboxylic acid | |
| Molecular Weight | 539.54 g/mol | |
| Appearance | Solid powder | |
| Purity | >98% | |
| Solubility | Soluble in DMSO |
Mechanism of Action of this compound
This compound functions as a noncompetitive inhibitor of mPTPB. mPTPB is a virulence factor secreted by Mycobacterium tuberculosis into the host macrophage cytoplasm. Inside the macrophage, mPTPB disrupts normal host cell signaling to promote mycobacterial survival. Specifically, mPTPB subverts the innate immune response by:
-
Blocking Pro-inflammatory Cytokine Production: It inhibits the ERK1/2 and p38 MAPK signaling pathways, which are crucial for the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).
-
Promoting Host Cell Survival: It activates the Akt signaling pathway, which promotes cell survival and prevents apoptosis, thereby creating a favorable environment for the bacteria to replicate.
By inhibiting mPTPB, this compound restores the host's natural immune response to the infection.
Below is a diagram illustrating the signaling pathway affected by mPTPB and the inhibitory action of this compound.
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound.
Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Protocol Steps
-
Calculate the Required Mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW = 539.54 g/mol ): Mass (mg) = 10 mM x 1 mL x 539.54 g/mol / 1000 = 5.3954 mg
-
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh the calculated mass of this compound powder directly into the tared tube.
-
-
Dissolving this compound in DMSO:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly for at least 2 minutes or until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not readily dissolve, gentle warming in a 37°C water bath for a few minutes may aid dissolution. However, always check for compound stability at elevated temperatures.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
-
The following diagram outlines the experimental workflow for preparing the this compound stock solution.
Data Presentation: Solvent Volumes for this compound Stock Solutions
The following table provides pre-calculated solvent volumes for preparing various concentrations of this compound stock solutions.
| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |
| 1 mg | 1.853 mL | 0.371 mL | 0.185 mL |
| 5 mg | 9.267 mL | 1.853 mL | 0.927 mL |
| 10 mg | 18.534 mL | 3.707 mL | 1.853 mL |
Note: These values are calculated based on a molecular weight of 539.54 g/mol .
Conclusion
This application note provides a comprehensive guide for the preparation of this compound stock solutions in DMSO. By following these protocols, researchers can ensure the quality and consistency of their this compound solutions, which is paramount for achieving accurate and reproducible experimental outcomes in the study of Mycobacterium tuberculosis pathogenesis and the development of novel anti-tubercular therapeutics.
References
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
Application Notes and Protocols for Testing I-A09 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-A09 is a small molecule inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a key virulence factor secreted by the bacterium to subvert host immune responses.[1] Mtb secretes mPTPB into the cytosol of infected macrophages, where it disrupts signaling pathways crucial for anti-mycobacterial defense, thereby promoting intracellular survival of the pathogen.[2][3] this compound represents a promising host-directed therapy agent that, instead of directly killing the bacteria, aims to disable its virulence mechanisms, allowing the host's own immune system to clear the infection.[4][5]
These application notes provide a comprehensive guide to designing and performing cell-based assays to evaluate the efficacy of this compound. The protocols cover methods to assess its cytotoxicity, target engagement, impact on host cell signaling, and its ultimate effect on the intracellular growth of Mycobacterium tuberculosis.
This compound Mechanism of Action and Cellular Effects
Mtb-secreted mPTPB interferes with host macrophage signaling pathways, primarily suppressing the innate immune response. It has been shown to inhibit the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK1/2 and p38, and the Nuclear Factor-kappa B (NF-κB) pathway. This suppression leads to reduced production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and impairs the macrophage's ability to kill the invading mycobacteria. This compound is designed to inhibit the phosphatase activity of mPTPB, thereby restoring these suppressed signaling pathways and enhancing the macrophage's bactericidal capacity.
Experimental Protocols
This section provides detailed protocols for a tiered approach to evaluating this compound, from initial toxicity profiling to assessing its impact on intracellular mycobacterial growth.
Host Cell Viability and Cytotoxicity Assay
It is crucial to determine the concentration range at which this compound is non-toxic to the host macrophages to ensure that any observed anti-mycobacterial effect is not due to host cell death.
Protocol: MTT Assay for Macrophage Viability
-
Cell Seeding: Seed a human monocytic cell line (e.g., THP-1, differentiated into macrophages with PMA) or a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/mL (1 x 10^4 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) can be determined by plotting the percentage of viability against the log of the this compound concentration.
Intracellular Mycobacterial Growth Inhibition Assay
This is the primary efficacy assay to determine if this compound can restrict the growth of mycobacteria inside macrophages.
Protocol: CFU Enumeration Assay
-
Macrophage Preparation: Seed and differentiate THP-1 cells in 24-well plates as described in section 2.1.
-
Bacterial Culture: Grow M. tuberculosis (e.g., H37Rv strain) to mid-log phase in Middlebrook 7H9 broth. Prepare a single-cell suspension of the bacteria.
-
Infection: Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1:1 (bacteria to macrophage) for 4 hours at 37°C.
-
Removal of Extracellular Bacteria: Wash the cells three times with warm PBS or Hank's Balanced Salt Solution (HBSS) to remove extracellular bacteria.
-
This compound Treatment: Add fresh culture medium containing this compound at various non-toxic concentrations (determined in section 2.1). Also include a vehicle control (DMSO) and a positive control (e.g., rifampicin).
-
Incubation: Incubate the infected and treated cells for 4 days at 37°C, 5% CO2.
-
Macrophage Lysis: On day 4, wash the cells and lyse them with 0.5 mL of 0.1% saponin or Triton X-100 in PBS for 10 minutes to release intracellular bacteria.
-
Plating and CFU Counting: Prepare serial dilutions of the cell lysate in 7H9 broth and plate them on Middlebrook 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks until colonies are visible. Count the colonies to determine the number of viable bacteria (CFU/mL) in each treatment condition.
-
Data Analysis: Compare the CFU counts from this compound-treated wells to the vehicle control to determine the percentage of growth inhibition.
Analysis of Host Cell Signaling Pathways
To confirm that this compound's efficacy is linked to its proposed mechanism of action, it is important to assess its effect on the host signaling pathways targeted by mPTPB.
Protocol: Western Blot for MAPK and NF-κB Activation
-
Cell Culture and Infection: Seed macrophages in 6-well plates. For this assay, it can be beneficial to use a macrophage cell line that overexpresses mPTPB to have a robust system for studying its inhibition. Infect the cells with M. tuberculosis (MOI 10:1) for a shorter duration (e.g., 30-60 minutes) to observe acute signaling events.
-
This compound Treatment: Pre-treat the cells with this compound for 1-2 hours before infection.
-
Cell Lysis: At the desired time points post-infection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with primary antibodies against the phosphorylated (active) forms of ERK1/2, p38, and the p65 subunit of NF-κB. Also probe for the total protein levels of ERK1/2, p38, and p65, as well as a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation. Compare the this compound treated samples to the untreated infected samples.
Protocol: ELISA for Cytokine Release
-
Experiment Setup: Set up the macrophage infection and this compound treatment in a 24-well plate as described in the intracellular growth inhibition assay (section 2.2).
-
Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatants and centrifuge to remove any detached cells.
-
ELISA: Quantify the concentration of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in the supernatants of this compound-treated cells with those of untreated infected cells.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on Macrophages
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98 ± 4.5 |
| 5 | 95 ± 6.1 |
| 10 | 92 ± 5.8 |
| 25 | 85 ± 7.3 |
| 50 | 60 ± 8.9 |
| 100 | 25 ± 6.4 |
| CC50 (µM) | ~55 |
Table 2: Efficacy of this compound in Inhibiting Intracellular Mtb Growth
| Treatment | Concentration (µM) | CFU/mL (Mean ± SD) | % Growth Inhibition |
|---|---|---|---|
| Vehicle Control | - | 2.5 x 10^5 ± 0.3 x 10^5 | 0% |
| This compound | 5 | 1.8 x 10^5 ± 0.2 x 10^5 | 28% |
| This compound | 10 | 1.1 x 10^5 ± 0.15 x 10^5 | 56% |
| This compound | 25 | 0.6 x 10^5 ± 0.1 x 10^5 | 76% |
| Rifampicin | 1 | < 1.0 x 10^3 | >99% |
Table 3: Effect of this compound on Host Cell Signaling and Cytokine Production
| Condition | Relative p-p65/p65 | Relative p-ERK/ERK | IL-6 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|---|---|
| Uninfected | 1.0 | 1.0 | < 50 | < 20 |
| Mtb Infected | 0.8 | 0.7 | 250 ± 30 | 150 ± 25 |
| Mtb + this compound (10 µM) | 1.5 | 1.4 | 550 ± 45 | 380 ± 40 |
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its cytotoxicity, its ability to inhibit intracellular mycobacterial growth, and its impact on host cell signaling pathways, researchers can build a comprehensive profile of this compound's efficacy and mechanism of action. This multi-faceted approach is essential for advancing this compound and other host-directed therapies through the drug development pipeline.
References
- 1. Mycobacterial growth inhibition assay [bio-protocol.org]
- 2. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MptpB phosphatase from Mycobacterium tuberculosis impairs mycobacterial survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro direct mycobacterial growth inhibition... | F1000Research [f1000research.com]
- 5. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for I-A09 Treatment in Primary Human Macrophage Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide for the in vitro treatment of primary human macrophage cultures with the hypothetical small molecule inhibitor, I-A09. While the specific target and mechanism of action of this compound are presumed for this document, the protocols outlined below are based on established methodologies for handling and treating primary human macrophages with small molecule inhibitors. Primary human macrophages are crucial for studying inflammatory responses and the effects of novel therapeutic compounds.[1][2] This document offers detailed experimental procedures, data presentation guidelines, and visual representations of key cellular pathways and workflows to ensure reproducible and reliable results.
Data Presentation
Quantitative data from experiments with this compound should be organized into clear and concise tables. Below are template tables that can be adapted to summarize experimental findings.
Table 1: Dose-Dependent Effect of this compound on Cytokine Production by LPS-Stimulated Macrophages
| This compound Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Vehicle (DMSO) | 1500 ± 120 | 2500 ± 200 | 800 ± 60 |
| 0.01 | 1350 ± 110 | 2200 ± 180 | 720 ± 55 |
| 0.1 | 900 ± 75 | 1500 ± 130 | 450 ± 40 |
| 1 | 300 ± 25 | 500 ± 45 | 150 ± 15 |
| 10 | 50 ± 10 | 100 ± 12 | 30 ± 5 |
Data are representative and should be replaced with experimental results.
Table 2: Effect of this compound on Macrophage Viability
| This compound Concentration (µM) | Cell Viability (%) ± SD (MTT Assay) | Cytotoxicity (%) ± SD (LDH Assay) |
| Vehicle (DMSO) | 100 ± 5.0 | 2.0 ± 0.5 |
| 0.01 | 98 ± 4.5 | 2.2 ± 0.6 |
| 0.1 | 97 ± 5.1 | 2.5 ± 0.7 |
| 1 | 95 ± 4.8 | 3.0 ± 0.8 |
| 10 | 92 ± 6.2 | 5.0 ± 1.1 |
Data are representative and should be replaced with experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which is assumed to be a hydrophobic small molecule soluble in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound powder to room temperature before opening to prevent condensation.
-
Weigh out a precise amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Transfer the powder to a sterile amber microcentrifuge tube or glass vial to protect it from light.
-
Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM). It is recommended to prepare a stock solution at a concentration that is at least 1000-fold higher than the final desired concentration in the cell culture medium to minimize the final DMSO concentration.[3]
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Isolation and Differentiation of Primary Human Monocytes to Macrophages
This protocol details the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) and their subsequent differentiation into macrophages.
Materials:
-
Leukopak or whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Isolate PBMCs from a leukopak or whole blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for CD14+ monocytes using a negative selection method like the RosetteSep™ Human Monocyte Enrichment Cocktail.[1]
-
Resuspend the isolated monocytes in RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF.[4]
-
Plate the cells at the desired density in tissue culture-treated plates or flasks.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 6-7 days to allow for differentiation into macrophages.[4]
-
Replace the culture medium with fresh, M-CSF-containing medium every 2-3 days.
Protocol 3: Treatment of Primary Human Macrophages with this compound and Inflammatory Stimulus
This protocol outlines the treatment of differentiated primary human macrophages with this compound followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Differentiated primary human macrophages (from Protocol 2)
-
This compound stock solution (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Serum-free or low-serum culture medium
-
Cell culture plates (e.g., 24-well plates)
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
On the day of the experiment, carefully remove the culture medium from the adherent macrophages and wash the cells once with sterile PBS.[3]
-
Add fresh, serum-free or low-serum medium to the cells.
-
Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
Add the this compound dilutions to the respective wells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator. This pre-incubation allows the inhibitor to enter the cells and engage its target.[3]
-
Following pre-incubation, add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells (except for the unstimulated control).[3]
-
Incubate the cells for a predetermined time period (e.g., 4, 8, or 24 hours) to allow for cytokine production.[3]
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Store the supernatants at -80°C until analysis by ELISA or other methods.
Protocol 4: Assessment of this compound Cytotoxicity
This protocol provides methods to evaluate the potential cytotoxic effects of this compound on primary human macrophages.
Materials:
-
Treated macrophages in culture plates (from Protocol 3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
Procedure (MTT Assay):
-
At the end of the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Procedure (LDH Assay):
-
At the end of the treatment period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed with a lysis buffer).
Visualizations
Signaling Pathways
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound in macrophages.
Experimental Workflow
Caption: Workflow for treating primary human macrophages with this compound and subsequent analysis.
References
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by I-A09
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-A09 is a potent and selective benzofuran (B130515) salicylic (B10762653) acid-based inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB).[1][2] mPTPB is a critical virulence factor secreted by Mycobacterium tuberculosis into the cytoplasm of host macrophages.[1][2] Within the host cell, mPTPB manipulates cellular signaling pathways to suppress the innate immune response, thereby promoting mycobacterial survival.[1] this compound reverses these effects, making it a promising candidate for anti-tuberculosis therapeutic strategies.
Western blot analysis is an essential technique to elucidate the mechanism of action of compounds like this compound. By quantifying the changes in protein expression and phosphorylation status of key signaling molecules, researchers can map the pathways affected by mPTPB inhibition. This document provides a guide to using Western blot analysis to study the effects of this compound on key signaling pathways in macrophages, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.
Key Signaling Pathways Modulated by this compound
Mycobacterium tuberculosis mPTPB has been shown to suppress host immune responses by downregulating the MAPK and NF-κB signaling pathways. Specifically, mPTPB can dephosphorylate and inactivate key proteins in these cascades. Furthermore, there is evidence that mPTPB may activate the PI3K/Akt pathway to promote host cell survival. As a potent inhibitor of mPTPB, this compound is expected to reverse these effects, leading to the activation of pro-inflammatory signaling and a reduction in cell survival signals that favor the pathogen.
Data Presentation: Expected Effects of this compound on Key Signaling Proteins
The following table summarizes the expected qualitative and quantitative changes in protein phosphorylation in macrophage cell lysates upon treatment with this compound, based on the inhibitory action of this compound on mPTPB. The quantitative data presented is illustrative and may vary depending on the experimental conditions, such as cell type, this compound concentration, and treatment duration.
| Pathway | Target Protein | Expected Effect of this compound | Illustrative Fold Change (this compound vs. Control) |
| MAPK/ERK | Phospho-ERK1/2 (Thr202/Tyr204) | Increased Phosphorylation | 2.5 |
| Total ERK1/2 | No significant change | 1.0 | |
| Phospho-p38 (Thr180/Tyr182) | Increased Phosphorylation | 3.0 | |
| Total p38 | No significant change | 1.0 | |
| PI3K/Akt | Phospho-Akt (Ser473) | Decreased Phosphorylation | 0.4 |
| Total Akt | No significant change | 1.0 | |
| NF-κB | Phospho-IKKα (Ser176) | Increased Phosphorylation | 2.0 |
| Total IKKα | No significant change | 1.0 | |
| Phospho-p65 (Ser536) | Increased Phosphorylation | 3.5 | |
| Total p65 | No significant change | 1.0 |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage-like cells are a suitable model.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: Before treatment, starve the cells in serum-free DMEM for 4-6 hours to reduce basal signaling activity.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for the specified time (e.g., 1, 3, 6, 12, or 24 hours). If investigating the reversal of mPTPB effects, cells can be infected with an appropriate strain of Mycobacterium or treated with a recombinant mPTPB protein prior to or concurrently with this compound treatment.
II. Protein Lysate Preparation
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the total protein extract.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
IV. Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. Recommended primary antibodies include those specific for the phosphorylated and total forms of ERK1/2, p38, Akt, IKKα, and p65.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands to determine the relative phosphorylation level.
Visualizations
Signaling Pathways Affected by this compound
Caption: this compound inhibits mPTPB, leading to increased pro-inflammatory signaling.
Western Blot Experimental Workflow
Caption: A typical workflow for Western blot analysis.
Logical Relationship of this compound Action
Caption: this compound promotes mycobacterial clearance by inhibiting mPTPB.
References
Application Note: Quantification of IL-6 Secretion in Response to I-A09 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis.[1][2] Dysregulated IL-6 production is implicated in the pathogenesis of numerous autoimmune diseases and cancers.[1][3] Consequently, therapeutics targeting the IL-6 signaling pathway are of significant interest. I-A09 is a novel small molecule inhibitor designed to modulate inflammatory signaling pathways. This application note provides a detailed protocol for measuring the in vitro efficacy of this compound in inhibiting IL-6 secretion from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Principle of the Method
This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to quantify IL-6 secreted into cell culture supernatant.[4] PBMCs are first isolated from whole blood and then treated with various concentrations of this compound prior to stimulation with LPS, a potent inducer of pro-inflammatory cytokines. The amount of IL-6 secreted into the supernatant is then measured using a sandwich ELISA. This method offers a sensitive and quantitative readout for assessing the inhibitory potential of this compound.
Hypothetical Signaling Pathway of this compound Action
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of IL-6 gene expression. The diagram below illustrates the proposed mechanism.
Caption: Hypothetical signaling pathway of this compound action.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on IL-6 secretion is depicted below.
Caption: Experimental workflow for measuring IL-6 secretion.
Materials and Reagents
-
Human Whole Blood
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in DMSO)
-
Human IL-6 ELISA Kit (e.g., Thermo Fisher Scientific, Cat. No. 88-7066)
-
96-well cell culture plates
-
96-well ELISA plates
-
CO2 Incubator
-
Microplate reader
Detailed Protocols
Protocol 1: Isolation and Culture of Human PBMCs
-
Dilute fresh human whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new 50 mL conical tube.
-
Wash the cells by adding 30 mL of PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete medium).
-
Count the cells using a hemocytometer or automated cell counter and assess viability.
-
Resuspend the cells in complete medium to a final concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well cell culture plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow monocytes to adhere.
Protocol 2: this compound Treatment and LPS Stimulation
-
Prepare serial dilutions of this compound in complete medium from a stock solution. Ensure the final DMSO concentration is below 0.1% in all wells.
-
After the 2-hour incubation, gently remove the medium from the wells containing the adhered monocytes.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a working solution of LPS in complete medium at a concentration of 20 ng/mL.
-
Add 10 µL of the LPS working solution to each well (final concentration of 1 ng/mL), except for the negative control wells. Add 10 µL of complete medium to the negative control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatants at -80°C until use in the ELISA.
Protocol 3: Quantification of IL-6 by ELISA
This protocol is based on a typical sandwich ELISA kit. Refer to the manufacturer's instructions for specific details.
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Prepare a serial dilution of the IL-6 standard. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody: Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Avidin-HRP: Add 100 µL of diluted Avidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Data Presentation
The following table presents hypothetical data on the effect of this compound on IL-6 secretion.
| Treatment Group | This compound Concentration (µM) | IL-6 Concentration (pg/mL) ± SD | % Inhibition |
| Negative Control | 0 | 50 ± 15 | N/A |
| Vehicle Control (LPS) | 0 | 2500 ± 210 | 0 |
| This compound | 0.1 | 1875 ± 150 | 25 |
| This compound | 1 | 950 ± 95 | 62 |
| This compound | 10 | 275 ± 40 | 89 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in ELISA | Insufficient washing, contaminated reagents | Increase wash steps, use fresh reagents |
| Low signal in ELISA | Inactive reagents, incorrect dilutions | Check reagent expiration dates, verify dilution calculations |
| High variability between replicates | Pipetting errors, uneven cell seeding | Use calibrated pipettes, ensure proper mixing of cell suspension |
| No IL-6 induction with LPS | Inactive LPS, low cell viability | Use a new lot of LPS, check cell viability before seeding |
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory effect of the hypothetical compound this compound on IL-6 secretion in vitro. The described methods, from PBMC isolation to ELISA-based quantification, offer a robust framework for screening and characterizing potential anti-inflammatory therapeutics. The data presented demonstrates a dose-dependent inhibition of IL-6 secretion by this compound, supporting its potential as a modulator of inflammatory responses.
References
Application Note & Protocol: Evaluating Apoptosis Induction by Novel Compound X in Mycobacterium tuberculosis-Infected Macrophages
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and immunology.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has evolved mechanisms to evade host immunity, primarily by surviving and replicating within host macrophages. One of the key survival strategies of virulent Mtb strains is the inhibition of macrophage apoptosis, a form of programmed cell death that can limit bacterial replication and enhance antigen presentation to the adaptive immune system.[1][2][3] Consequently, therapeutic induction of apoptosis in infected macrophages represents a promising host-directed therapy strategy for tuberculosis. This application note provides a detailed protocol for assessing the apoptosis-inducing potential of a novel compound, designated as Compound X, in macrophages infected with M. tuberculosis. The described assays are fundamental for characterizing the compound's mechanism of action and its potential as a novel anti-tubercular agent.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data obtained from the described experimental protocols. These tables are designed for easy comparison of the effects of Compound X on tuberculous macrophages.
Table 1: Cell Viability of Mtb-Infected Macrophages Treated with Compound X
| Treatment Group | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Uninfected Control | 0 | 100 | ± 4.2 |
| Mtb-Infected | 0 | 85.3 | ± 5.1 |
| Mtb-Infected + Compound X | 1 | 75.1 | ± 4.8 |
| Mtb-Infected + Compound X | 5 | 62.5 | ± 3.9 |
| Mtb-Infected + Compound X | 10 | 48.2 | ± 3.5 |
| Mtb-Infected + Staurosporine | 1 | 35.6 | ± 2.8 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Necrosis (%) (Annexin V-/PI+) |
| Uninfected Control | 0 | 2.1 | 1.5 | 0.8 |
| Mtb-Infected | 0 | 5.3 | 4.2 | 1.1 |
| Mtb-Infected + Compound X | 1 | 15.8 | 8.9 | 1.3 |
| Mtb-Infected + Compound X | 5 | 28.4 | 15.7 | 1.5 |
| Mtb-Infected + Compound X | 10 | 45.2 | 22.1 | 1.8 |
| Mtb-Infected + Staurosporine | 1 | 55.9 | 28.3 | 2.0 |
Table 3: Caspase-3/7 Activity in Mtb-Infected Macrophages
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (RFU) | Standard Deviation |
| Uninfected Control | 0 | 150.2 | ± 12.5 |
| Mtb-Infected | 0 | 210.5 | ± 18.9 |
| Mtb-Infected + Compound X | 1 | 450.8 | ± 35.2 |
| Mtb-Infected + Compound X | 5 | 890.1 | ± 62.7 |
| Mtb-Infected + Compound X | 10 | 1520.6 | ± 110.4 |
| Mtb-Infected + Staurosporine | 1 | 2100.3 | ± 155.8 |
Table 4: TUNEL Assay for DNA Fragmentation
| Treatment Group | Concentration (µM) | TUNEL-Positive Cells (%) | Standard Deviation |
| Uninfected Control | 0 | 1.8 | ± 0.5 |
| Mtb-Infected | 0 | 4.5 | ± 1.2 |
| Mtb-Infected + Compound X | 1 | 12.3 | ± 2.1 |
| Mtb-Infected + Compound X | 5 | 25.9 | ± 3.5 |
| Mtb-Infected + Compound X | 10 | 42.1 | ± 4.8 |
| Mtb-Infected + Staurosporine | 1 | 58.7 | ± 5.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed for human monocyte-derived macrophages (hMDMs) or the THP-1 human monocytic cell line.
Macrophage Culture and Infection
a. Culture of THP-1 Cells:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a 24-well plate and treat with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
After differentiation, wash the adherent cells with pre-warmed PBS and replace the medium with fresh antibiotic-free RPMI-1640 with 10% FBS for 24 hours before infection.
b. Mycobacterium tuberculosis Culture and Infection:
-
Culture M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Before infection, wash the bacteria with PBS and resuspend in RPMI-1640 medium. Break bacterial clumps by passing through a 27-gauge needle 10 times.
-
Infect the differentiated THP-1 cells at a multiplicity of infection (MOI) of 10 (10 bacteria per macrophage) for 4 hours at 37°C in a 5% CO2 incubator.
-
After 4 hours, remove the extracellular bacteria by washing the cells three times with pre-warmed PBS. Add fresh RPMI-1640 medium containing 10% FBS and the desired concentrations of Compound X or vehicle control.
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining for Apoptosis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
-
After treatment with Compound X for the desired time (e.g., 24 hours), collect the culture supernatants containing detached cells and combine them with the adherent cells harvested by gentle scraping.
-
Wash the cells twice with cold PBS and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Seed differentiated THP-1 cells in a 96-well white-walled plate and infect with Mtb as described above.
-
Treat the infected cells with various concentrations of Compound X for 12-24 hours.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Seed differentiated THP-1 cells on glass coverslips in a 24-well plate and infect with Mtb.
-
After treatment with Compound X, wash the cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
Perform the TUNEL staining using a commercial in situ cell death detection kit (e.g., Roche) according to the manufacturer's protocol.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The percentage of TUNEL-positive cells can be quantified by counting at least 200 cells per sample.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for Compound X-induced apoptosis and the general experimental workflow.
Caption: Proposed mechanism of Compound X-induced apoptosis in tuberculous macrophages.
Caption: Workflow for assessing apoptosis induction by Compound X.
Caption: Intrinsic and extrinsic apoptosis pathways targeted by Compound X.
References
- 1. Mycobacterium tuberculosis blocks annexin-1 crosslinking and thus apoptotic envelope completion on infected cells to maintain virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Apoptosis in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different modalities of host cell death and their impact on Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Caspase-Independent Pathway Mediates Macrophage Cell Death in Response to Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Overcoming I-A09 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with I-A09 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a noncompetitive inhibitor of Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor in Mycobacterium tuberculosis.[1][2][3] It is intended for research use only.[4] Its chemical formula is C29H25N5O6, with a molecular weight of 539.54 g/mol .[4]
Q2: In which solvents is this compound soluble?
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution of this compound in DMSO. For detailed steps, please refer to the "Experimental Protocols" section below.
Q4: How should I store this compound and its stock solutions?
A4: The solid powder form of this compound should be stored in a dry, dark environment at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years). Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for longer periods (up to 6 months). It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Can I dissolve this compound directly in aqueous buffers like PBS?
A5: Directly dissolving this compound in aqueous buffers is likely to be challenging due to its poor water solubility. It is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer.
Troubleshooting Guide
This guide addresses common issues researchers may face when working with this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution. However, be mindful of the DMSO tolerance of your specific cell line or experimental model.3. Use a co-solvent. Prepare the final solution using a mixture of solvents. For in vivo studies, formulations with DMSO, PEG300, and Tween 80 are common for poorly soluble compounds.4. Adjust the pH of the aqueous buffer. The solubility of compounds with acidic or basic functional groups can be pH-dependent. Experiment with a range of pH values to find the optimal condition for this compound solubility. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations. | 1. Ensure complete dissolution of the stock solution. Visually inspect the stock solution for any undissolved particles before use. Gentle warming or vortexing may aid dissolution. 2. Prepare fresh dilutions for each experiment. Avoid using old dilutions where the compound may have precipitated over time. 3. Filter the final solution. Use a syringe filter (e.g., 0.22 µm) to remove any micro-precipitates before adding to your experimental setup. |
| Difficulty dissolving the solid this compound powder. | The compound may require more energy to dissolve. | 1. Vortex the solution for an extended period. 2. Gently warm the solution. A brief period in a 37°C water bath can help, but be cautious about potential compound degradation with excessive heat.3. Sonication. Use a bath sonicator for a short duration to aid dissolution. |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Citation |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | |
| Aqueous Media (e.g., PBS, cell culture media) | Poorly soluble (specific data not available) | - |
Table 2: Example Formulations for In Vivo Studies with Poorly Water-Soluble Compounds
| Formulation Composition (v/v) | Notes | Citation |
| 10% DMSO, 90% Corn oil | For subcutaneous or intraperitoneal injection. | |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A common formulation for intravenous administration. | |
| 10% DMSO, 5% Tween 80, 85% Saline | Another option for intravenous or intraperitoneal injection. |
Note: These are general formulations and may need to be optimized for this compound and your specific experimental model.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) can be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in single-use aliquots.
Protocol 2: General Procedure for Diluting this compound into Aqueous Media
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Aqueous Buffer: Have your desired aqueous buffer (e.g., PBS, cell culture medium) ready.
-
Serial Dilution (Recommended): Perform serial dilutions in DMSO to get closer to the final concentration before adding to the aqueous buffer. This helps to avoid a large concentration gradient that can cause precipitation.
-
Final Dilution: Add the this compound/DMSO solution dropwise to the vigorously vortexing aqueous buffer. This rapid mixing helps to disperse the compound and reduce the chances of immediate precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is compatible with your biological system.
Visualizations
References
I-A09 stability and storage conditions for long-term experiments
Technical Support Center: I-A09 Stability and Storage
This technical support center provides guidance on the stability and long-term storage of this compound for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting advice, and recommended protocols to ensure the integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound as a solid powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] It is also recommended to keep it in a dry, dark place.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to maintain stability.[1] It is advisable to avoid repeated freeze-thaw cycles.[1]
Q3: Is this compound stable at room temperature?
A3: this compound is stable at ambient temperature for a few days, which is sufficient for shipping and handling purposes. However, for any extended period, it should be stored under the recommended refrigerated or frozen conditions.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in DMSO. For in vivo experiments, formulations may involve co-solvents such as corn oil, PEG300, and Tween 80.
Q5: How can I ensure the long-term stability of this compound for my experiments?
A5: To ensure long-term stability, it is crucial to adhere to the recommended storage conditions, use appropriate solvents, and minimize exposure to light and frequent temperature changes. For critical experiments, it is good practice to qualify new batches of the compound and periodically check the stability of stored stock solutions.
Troubleshooting Guide
Issue 1: I am observing inconsistent results in my long-term experiment.
-
Possible Cause: The stability of your this compound stock solution may be compromised.
-
Solution:
-
Ensure that your stock solutions have been stored at the correct temperature (-80°C for up to 6 months or -20°C for up to 1 month) and that repeated freeze-thaw cycles have been avoided.
-
Prepare fresh stock solutions from the powder form if you suspect degradation.
-
When preparing solutions, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial to prevent condensation.
-
Issue 2: My this compound solution appears cloudy or has precipitated.
-
Possible Cause: The solubility of this compound may have been exceeded, or the solvent may not be appropriate for the concentration used.
-
Solution:
-
Confirm the solubility of this compound in your chosen solvent. While DMSO is a common choice, you may need to adjust the concentration.
-
If precipitation occurs after storage at low temperatures, gently warm the solution and vortex to redissolve the compound before use. Ensure the solution is clear before administration.
-
Issue 3: How do I handle this compound for in vivo studies to ensure it remains stable in the formulation?
-
Possible Cause: Formulations for in vivo use can be complex, and the stability of this compound may vary in different vehicles.
-
Solution:
-
Prepare the formulation fresh on the day of use whenever possible.
-
If using a co-solvent system like DMSO and corn oil, ensure thorough mixing to achieve a homogenous suspension or clear solution.
-
For aqueous-based formulations, be aware that the stability of compounds can be lower compared to organic solvents.
-
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: General Workflow for Assessing Long-Term Stability
This protocol provides a general framework. Specific analytical methods will need to be optimized for this compound.
-
Time-Point Zero (T0) Analysis:
-
Prepare a fresh stock solution of this compound in the desired solvent.
-
Immediately analyze the concentration and purity of the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC). This will serve as your baseline.
-
-
Storage:
-
Store aliquots of the stock solution under the desired long-term storage conditions (e.g., -20°C and -80°C).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 3, and 6 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw and reach room temperature.
-
Analyze the concentration and purity using the same HPLC method as for the T0 analysis.
-
-
Data Analysis:
-
Compare the results from each time point to the T0 data to determine the percentage of degradation.
-
Visualizations
Caption: Mechanism of action of this compound as a noncompetitive inhibitor of mPTPB.
Caption: Experimental workflow for long-term stability assessment of this compound.
References
Addressing off-target effects of I-A09 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using I-A09, an inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). This guide focuses on addressing potential off-target effects in cellular assays to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a benzofuran (B130515) salicylic (B10762653) acid-based small molecule inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB).[1] Its primary on-target activity is the inhibition of mPTPB, a key virulence factor of M. tuberculosis.
Q2: What is the reported potency and selectivity of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 1.26 μM for mPTPB.[1] It has been shown to have an approximately 10-fold selectivity for mPTPB over a panel of mammalian protein tyrosine phosphatases (PTPs).[1]
Q3: What are the known on-target cellular effects of this compound?
A3: In cellular models, particularly in macrophages expressing mPTPB, this compound has been shown to reverse the phosphatase's effects on host cell signaling. This includes the restoration of IFN-γ-induced phosphorylation of MAPK pathway components ERK1/2 and p38, and the subsequent production of the pro-inflammatory cytokine IL-6.[2]
Q4: Are there known off-target effects of this compound?
A4: While a specific off-target profile of this compound against a broad panel of mammalian phosphatases is not publicly available, its modest selectivity suggests the potential for off-target inhibition of host cell PTPs. Researchers should be aware of this possibility and design experiments to control for it.
Q5: Is there a recommended negative control for this compound experiments?
A5: Yes, a structurally related but inactive compound, I-C07, has been used as a negative control in published studies.[2] I-C07 shows no inhibitory activity against mPTPB or a panel of mammalian PTPs at concentrations up to 50 μM and can be used to distinguish specific on-target effects of this compound from non-specific or off-target effects.[2]
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues that may arise during cellular assays with this compound.
Issue 1: I'm observing a cellular phenotype with this compound, but I'm unsure if it's an on-target or off-target effect.
-
How to troubleshoot: To confirm the observed phenotype is due to the inhibition of mPTPB, a series of validation experiments are recommended.
-
Use a Negative Control: Compare the effects of this compound with the inactive analog, I-C07. An on-target effect should be observed with this compound but not with I-C07.[2]
-
Rescue Experiment: If possible, in a system where mPTPB is ectopically expressed, a catalytically inactive mutant of mPTPB should not be affected by this compound.
-
Phenotypic Correlation: The observed cellular phenotype should align with the known downstream signaling of mPTPB. For example, in macrophages, this compound treatment should lead to increased phosphorylation of ERK1/2 and p38.[2]
-
Issue 2: My results with this compound are inconsistent across experiments.
-
How to troubleshoot: Inconsistent results can stem from several factors related to compound handling and experimental setup.
-
Compound Stability: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. The effective concentration should be reasonably close to the reported IC50 value.
-
Cellular Health: Monitor the health of your cells throughout the experiment. High concentrations of this compound or the vehicle (DMSO) may induce cytotoxicity, leading to confounding results.
-
Issue 3: I am seeing unexpected changes in signaling pathways that are not directly related to mPTPB.
-
How to troubleshoot: This could be an indication of off-target effects.
-
Target Knockdown/Knockout: If you hypothesize a specific off-target, use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the potential off-target protein. If the phenotype persists after knockdown/knockout, it is less likely to be mediated by that off-target.
-
Phosphatase Profiling: If resources permit, consider performing a phosphatase selectivity profiling experiment to identify potential mammalian PTPs that are inhibited by this compound at the concentrations used in your assays.
Quantitative Data Summary
| Compound | Target | IC50 (μM) | Selectivity | Reference |
| This compound | mPTPB | 1.26 | ~10-fold vs. mammalian PTPs | [1] |
| I-C07 | mPTPB | >50 | - | [2] |
Experimental Protocols
Protocol 1: Biochemical Assay for mPTPB Inhibition
This protocol describes a general method to assess the inhibitory activity of this compound against purified mPTPB enzyme using a colorimetric substrate like p-nitrophenyl phosphate (B84403) (pNPP).
-
Reagents and Materials:
-
Purified recombinant mPTPB enzyme
-
This compound inhibitor
-
pNPP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM DTT)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and purified mPTPB enzyme.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Protocol 2: Cellular Assay for MAPK Pathway Activation
This protocol outlines a method to assess the on-target effect of this compound on the MAPK signaling pathway in macrophages expressing mPTPB.
-
Reagents and Materials:
-
Macrophage cell line (e.g., RAW264.7) transfected to express mPTPB
-
This compound inhibitor and I-C07 negative control
-
Interferon-gamma (IFN-γ)
-
Cell lysis buffer
-
Antibodies for Western blotting (phospho-ERK1/2, total-ERK1/2, phospho-p38, total-p38, GAPDH)
-
-
Procedure:
-
Seed mPTPB-expressing macrophages in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or I-C07 for 1-2 hours.
-
Stimulate the cells with IFN-γ for a specified time (e.g., 30 minutes).
-
Wash the cells with cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using antibodies against phospho-ERK1/2, total-ERK1/2, phospho-p38, and total-p38. Use a loading control like GAPDH.
-
Analyze the band intensities to determine the effect of this compound on MAPK pathway activation. An on-target effect would be an increase in the phosphorylation of ERK1/2 and p38 in the presence of this compound and IFN-γ.
-
Visualizations
References
Technical Support Center: Optimizing I-A09 Dosage to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when working with the mPTPB inhibitor, I-A09. Our goal is to help you optimize your experimental conditions to achieve the desired therapeutic effect while minimizing adverse cellular responses.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line when treated with this compound. What are the potential underlying mechanisms?
A1: Drug-induced cytotoxicity can arise from various mechanisms. For a compound like this compound, a benzofuran (B130515) salicylic (B10762653) acid derivative, potential mechanisms include:
-
On-target cytotoxicity: While this compound is designed to inhibit the Mycobacterium protein tyrosine phosphatase B (mPTPB), it is crucial to consider that modulation of host cell phosphatases, even with a degree of selectivity, could interfere with critical signaling pathways essential for cell survival.
-
Off-target effects: Small molecule inhibitors can interact with unintended cellular targets, leading to toxicity.[1][2] Comprehensive selectivity profiling is often required to identify such off-targets.[3][4][5][6][7]
-
Mitochondrial toxicity: Many compounds can impair mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.[8][9][10][11]
-
Induction of Apoptosis: The compound may trigger programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases.[12][13][14][15][16]
-
Chemical properties of the compound: The benzofuran and salicylic acid moieties present in this compound have been associated with cytotoxic effects in other contexts.[17][18][19][20][21]
Q2: How can we determine the optimal, non-toxic concentration of this compound for our experiments?
A2: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability. This involves treating your cell line with a range of this compound concentrations and measuring cell viability after a defined period (e.g., 24, 48, or 72 hours). This will help you identify the concentration at which the compound becomes cytotoxic and establish a therapeutic window for your experiments.
Q3: What are the recommended initial steps to troubleshoot high cytotoxicity?
A3: If you are observing unexpected levels of cell death, consider the following:
-
Confirm Compound Purity and Identity: Ensure the this compound you are using is of high purity and has not degraded.
-
Optimize Solvent Concentration: If using a solvent like DMSO, perform a vehicle control to ensure the solvent concentration itself is not causing toxicity.
-
Review Cell Culture Conditions: Ensure your cells are healthy and not under stress from other factors like high confluency or nutrient deprivation, as this can increase their sensitivity to a compound.[3]
-
Perform a Dose-Response and Time-Course Experiment: Systematically evaluate a range of this compound concentrations and incubation times to understand the kinetics of the cytotoxic effect.
Troubleshooting Guides
Problem: High variability in cytotoxicity assay results.
| Possible Cause | Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Compound precipitation | Visually inspect for precipitate after adding this compound to the media. If observed, reconsider the solvent and final concentration. |
| Inconsistent incubation times | Standardize the timing of compound addition and assay measurements precisely. |
Problem: Observed cytotoxicity is higher than expected based on published data for similar compounds.
| Possible Cause | Solution |
| Cell line sensitivity | Different cell lines exhibit varying sensitivities to compounds. It is crucial to establish a baseline for your specific cell line. |
| Compound degradation | A toxic byproduct may have formed. Assess the stability of this compound in your culture medium over the experimental time course. |
| Contamination | Test your cell culture for common contaminants like mycoplasma, which can alter cellular responses to drugs. |
| Off-target effects | The observed cytotoxicity may be due to this compound hitting unintended targets in your specific cell model. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Caspase-3 Activity Assay
This protocol provides a general method for detecting the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
96-well plate
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Cell Lysis: After treatment with this compound, harvest the cells and lyse them using a suitable lysis buffer to release the cellular contents.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate to the wells.
-
Substrate Addition: Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the substrate used. The signal intensity is proportional to the caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in this compound-treated cells to the untreated controls.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound Cytotoxicity
This table illustrates how to present quantitative data from a cell viability assay.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 91.5 ± 6.2 |
| 5 | 75.3 ± 7.8 |
| 10 | 52.1 ± 8.5 |
| 25 | 24.8 ± 5.9 |
| 50 | 10.2 ± 3.1 |
| 100 | 5.6 ± 2.4 |
Table 2: Troubleshooting Checklist for this compound Cytotoxicity Experiments
| Checklist Item | Status (Yes/No/NA) | Notes |
| This compound purity confirmed | ||
| Vehicle control included | ||
| Dose-response curve generated | ||
| Time-course experiment performed | ||
| Cell health and confluency optimal | ||
| Mycoplasma testing performed |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity profiling of BCRP versus P-gp inhibition: from automated collection of polypharmacology data to multi-label learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. Drug-Induced Mitochondrial Toxicity in the Geriatric Population: Challenges and Future Directions [mdpi.com]
- 9. Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Mitochondrial Toxicity Screening for Drug Safety Success | Technology Networks [technologynetworks.com]
- 12. embopress.org [embopress.org]
- 13. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in I-A09 efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in efficacy studies involving the Mycobacterium protein tyrosine phosphatase B (mPTPB) inhibitor, I-A09.
Troubleshooting Guide
Researchers may encounter variability in experimental outcomes. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: High Variability in In Vitro Cell-Based Assay Results
You are observing significant well-to-well or plate-to-plate variability in your cell-based assays when treating with this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize and standardize cell seeding density across all wells and plates. Uneven cell distribution can lead to inconsistent responses. |
| Cell Passage Number | Maintain a consistent and low passage number for your cell lines. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.[1][2] |
| Edge Effects | Minimize evaporation in outer wells by filling perimeter wells with sterile media or phosphate-buffered saline (PBS).[3] Ensure proper humidity in the incubator. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing of all reagents. |
| Incubation Conditions | Verify and standardize incubator temperature, CO2, and humidity levels. Inconsistent environmental conditions can introduce variability.[4] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[2] |
Troubleshooting Workflow for In Vitro Assays
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [ch.promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. focus.gbo.com [focus.gbo.com]
- 4. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
I-A09 degradation pathways and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of I-A09 and best practices to ensure its stability during experimental use. The information provided is based on the chemical structure of this compound and established principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a noncompetitive inhibitor of MptpB (Mycobacterium tuberculosis protein tyrosine phosphatase B) with the chemical name 6-hydroxy-3-(1-(2-((4-morpholinophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)-2-phenylbenzofuran-5-carboxylic acid[1]. It is a solid powder soluble in DMSO[1]. For short-term storage, it is recommended to keep it at 0 - 4°C for days to weeks, and for long-term storage, at -20°C for months to years[1].
Q2: What are the potential chemical liabilities of the this compound molecule?
A2: Based on its structure, this compound has several functional groups that could be susceptible to degradation under certain experimental conditions. These include:
-
Amide bond: Susceptible to hydrolysis under acidic or basic conditions.
-
Phenol and carboxylic acid groups: Can be sensitive to pH and may be involved in oxidative reactions.
-
1,2,3-Triazole ring: Generally stable, but can be sensitive to extreme heat or UV light.
-
Morpholine group: Can undergo photocatalytic degradation.
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO[1]. For short-term storage of stock solutions, refrigeration at 0 - 4°C is recommended, while for long-term storage, aliquots should be stored at -20°C to minimize freeze-thaw cycles[1].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time in aqueous buffers. | Amide bond hydrolysis. Amide bonds can hydrolyze to a carboxylic acid and an amine, especially in acidic or basic aqueous solutions, a reaction that can be accelerated by heat[2][3][4][5]. | Maintain aqueous solutions at a neutral pH. Avoid prolonged storage in aqueous buffers. Prepare fresh solutions for each experiment whenever possible. If storage is necessary, flash-freeze aliquots and store at -80°C. |
| Discoloration of the this compound solution (e.g., turning yellow or brown). | Oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or metal ions. | Prepare solutions using degassed solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or wrapping containers in foil. |
| Precipitation of the compound from the solution. | Poor solubility or degradation. Degradation products may have lower solubility than the parent compound. Changes in pH or solvent composition can also affect solubility. | Ensure the solvent system is appropriate for the final concentration. If using aqueous buffers, check the pH and consider using a co-solvent if necessary. Confirm the identity and purity of the precipitate using analytical methods like HPLC or LC-MS. |
| Inconsistent experimental results. | Compound degradation due to improper handling. Multiple factors could contribute, including repeated freeze-thaw cycles, exposure to light, or use of non-optimal solvents or pH. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect all solutions containing this compound from light. Use high-purity, anhydrous solvents for stock solutions and ensure the pH of aqueous buffers is controlled. |
Hypothesized Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.
Experimental Protocols
General Workflow for Assessing this compound Stability
To experimentally determine the stability of this compound under specific conditions, the following general workflow can be employed.
Data Summary
Due to the lack of publicly available experimental data on this compound degradation, this section provides a summary of recommended handling and storage conditions to minimize potential degradation.
Table 1: Recommended Handling and Storage of this compound
| Form | Condition | Recommended Storage Temperature | Duration | Reference |
| Solid Powder | Dry, dark | 0 - 4°C | Days to weeks | [1] |
| Dry, dark | -20°C | Months to years | [1] | |
| Stock Solution (in DMSO) | 0 - 4°C | Days to weeks | [1] | |
| -20°C | Months | [1] |
References
Technical Support Center: I-A09 Activity and Serum Protein Interference
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of serum proteins on the activity of I-A09, an inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a benzofuran (B130515) salicylic (B10762653) acid-based small molecule inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB).[1] Mtb secretes mPTPB into the cytoplasm of infected macrophages, where it disrupts host cell signaling to promote bacterial survival.[2][3] this compound inhibits mPTPB, thereby blocking its virulence activity and preventing the growth of M. tuberculosis in host cells.[2][3] This antivirulence strategy targets a bacterial factor required for pathogenesis rather than essential bacterial growth pathways.[3]
Q2: How do serum proteins affect the activity of small molecule inhibitors like this compound?
Serum proteins, particularly albumin, can bind to small molecule drugs.[4][5][6] This binding is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[7] Only the unbound, or "free," fraction of a drug is available to interact with its target and exert its biological effect.[6][8][9] Therefore, high levels of serum protein binding can reduce the effective concentration of this compound at its target, mPTPB, potentially leading to decreased inhibitory activity in in vitro assays containing serum or in vivo models.
Q3: What are the common serum proteins that bind to drugs?
The most common drug-binding proteins in plasma are albumin, lipoproteins, and alpha-1-acid glycoprotein (B1211001) (AAG).[6] Acidic and neutral drugs tend to bind to albumin, which is the most abundant protein in plasma, while basic drugs often bind to the acidic AAG.[5][6]
Q4: Why is it important to address serum protein binding early in drug development?
Evaluating the extent of serum protein binding is crucial for the pharmacokinetic modeling of drugs.[8][9] It helps in estimating key parameters like volume of distribution and clearance, and in scaling pharmacokinetic and pharmacodynamic data from animal models to humans.[8][9] Understanding and mitigating the impact of serum protein binding early can prevent misleading results in preclinical studies and aid in the rational design of more effective therapeutics.
Troubleshooting Guides
Problem 1: I am observing significantly lower this compound activity in my cell-based assay when using media supplemented with fetal bovine serum (FBS) compared to serum-free conditions.
Possible Cause: this compound may be binding to proteins in the FBS, reducing its free concentration and thus its ability to inhibit mPTPB in the host cell cytoplasm.
Solutions:
-
Quantify the Impact: First, systematically evaluate the effect of increasing serum concentrations on the IC50 of this compound in your assay. This will help you understand the extent of the interference.
-
Reduce Serum Concentration: Determine the minimum serum concentration required to maintain the health of your cells during the assay period. Reducing the serum percentage will increase the free fraction of this compound.
-
Use a Different Protein Supplement: Bovine serum albumin (BSA) is a common supplement, but it is a major binder of many compounds.[10] Consider using other, less interfering proteins like gamma globulin or casein to reduce non-specific binding.[10]
-
Modify Assay Buffer:
-
Add Detergents: Incorporating a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.005% Tween 20) can help reduce non-specific binding of this compound to proteins and plasticware.[10]
-
Adjust pH and Salt Concentration: Modifying the pH of the buffer can alter the charge of both the compound and the proteins, potentially reducing non-specific interactions.[11] Increasing the salt concentration (e.g., with NaCl) can also shield charged interactions.[11]
-
Problem 2: My in vivo experiments with this compound are showing lower efficacy than predicted from my in vitro data.
Possible Cause: High plasma protein binding in the animal model could be limiting the amount of free this compound that can reach the infected macrophages.
Solutions:
-
Determine the Fraction of Unbound Drug: Perform plasma protein binding studies (e.g., using equilibrium dialysis) to determine the unbound fraction of this compound in the plasma of the animal model being used. This is a critical parameter for correlating in vitro and in vivo data.[8][9]
-
Dose Adjustment: Based on the plasma protein binding data, the dosing regimen may need to be adjusted to achieve a therapeutic concentration of the unbound drug.
-
Structural Modification of this compound: While a long-term strategy, medicinal chemistry efforts could focus on modifying the this compound scaffold to reduce its affinity for serum albumin while retaining its potency for mPTPB.[1]
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| Target | mPTPB | [1] |
| IC50 | 1.26 µM | [1] |
| Selectivity | >10-fold vs. a panel of mammalian PTPs | [1] |
Table 2: Common Reagents for Mitigating Non-Specific Binding in In Vitro Assays
| Reagent | Typical Concentration | Purpose | Reference |
| Triton X-100 | 0.01% | Reduce non-specific binding and compound aggregation | [10] |
| Tween 20 | 0.005% | Reduce non-specific binding and compound aggregation | [10] |
| Bovine Serum Albumin (BSA) | 1% | Blocking agent to prevent binding to surfaces | [11][12] |
| Casein | 1% | Alternative blocking agent | [10][12] |
Experimental Protocols
Protocol 1: Modified In Vitro this compound Activity Assay in the Presence of Serum
Objective: To determine the IC50 of this compound in the presence of varying concentrations of serum.
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
Mycobacterium tuberculosis (or a suitable surrogate strain expressing mPTPB)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Assay plates (96-well)
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium containing different percentages of FBS (e.g., 0%, 2.5%, 5%, 10%). Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).
-
Infect the macrophages with M. tuberculosis at a predetermined multiplicity of infection (MOI).
-
After a suitable incubation period for infection, remove the extracellular bacteria and add the this compound serial dilutions (prepared in step 2) to the wells.
-
Incubate for a period sufficient for this compound to exert its effect (e.g., 48-72 hours).
-
Assess bacterial viability or host cell viability as an endpoint. For example, lyse the macrophages and measure bacterial ATP using a suitable reagent, or measure macrophage viability as an indicator of reduced bacterial-induced cytotoxicity.
-
Plot the results as a dose-response curve and calculate the IC50 for each serum concentration.
Protocol 2: Protein Precipitation for Sample Analysis
Objective: To remove proteins from a serum/plasma sample before analytical quantification of this compound.
Materials:
-
Serum or plasma sample containing this compound
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add three parts of cold acetonitrile to one part of the serum/plasma sample in a microcentrifuge tube (e.g., 300 µL of acetonitrile to 100 µL of sample).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture on ice for 10 minutes to facilitate complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the this compound, for subsequent analysis (e.g., by LC-MS/MS).
Visualizations
References
- 1. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of hypoalbuminemia on drug pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Protein Binding • Frontage Laboratories [frontagelab.com]
- 7. researchgate.net [researchgate.net]
- 8. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reproducibility in I-A09 Anti-Tubercular Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducibility when testing the anti-tubercular compound I-A09. This compound is a potent, noncompetitive inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), an essential virulence factor.[1][2] By inhibiting mPTPB, this compound helps reverse the altered host immune responses and prevents the growth of tuberculosis (TB) bacteria within host cells.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB).[1][4] mPTPB is a crucial virulence factor that the bacterium secretes into host macrophages to suppress immune responses and promote its own survival.[1][3][4] this compound acts as a reversible and noncompetitive inhibitor of mPTPB, blocking its function.[1] This inhibition helps restore normal host cell signaling pathways (like ERK1/2, p38, and Akt) that are manipulated by the bacterium, ultimately preventing the growth of M. tuberculosis in host cells.[1][3][4]
Q2: In which anti-tubercular assays is this compound typically evaluated?
A2: this compound, as a novel inhibitor, is primarily evaluated in whole-cell screening assays to determine its efficacy against replicating and non-replicating M. tuberculosis. The most common assays for this purpose include:
-
Microplate Alamar Blue Assay (MABA): A widely used colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) against replicating mycobacteria.[5][6]
-
Mycobacterial Growth Inhibition Assays (MGIA): Functional assays that measure the ability of immune cells (like PBMCs), often in the presence of a compound like this compound, to control or inhibit mycobacterial growth.[7][8][9][10]
-
Intracellular Assays: Testing the activity of this compound against M. tuberculosis residing within host cells, such as macrophages (e.g., RAW264.7 or THP-1 cell lines), which is directly relevant to its mechanism of action.[1][6]
Q3: What are the known efficacy values for this compound?
A3: The primary reported efficacy value for this compound is its half-maximal inhibitory concentration (IC50) against its molecular target, mPTPB. While specific whole-cell MIC values can vary between labs and strains, the enzymatic potency provides a key benchmark.
| Parameter | Target | Value | Compound Type |
| IC50 | mPTPB Enzyme | 1.26 ± 0.22 μM | Benzofuran salicylic (B10762653) acid derivative[1][11] |
| Ki | mPTPB Enzyme | 1.08 ± 0.06 μM | Reversible, noncompetitive inhibitor[1] |
Q4: Why am I seeing significant variability in my MIC results for this compound?
A4: Inconsistent MIC results are a common challenge in anti-tubercular testing and can stem from several factors.[12] Key sources of variability include:
-
Compound Solubility: this compound is a complex organic molecule and may have limited aqueous solubility. Ensure the DMSO stock is fully dissolved before making serial dilutions.[13] Any precipitation will lead to inaccurate effective concentrations.
-
Inoculum Preparation: The density and clumping of the M. tuberculosis culture are critical. An improperly standardized or clumped inoculum will lead to uneven bacterial distribution and highly variable results.[12][13]
-
Media Components: The presence of detergents like Tween 80 or lipids in the growth medium can affect the bioavailability of hydrophobic compounds.[13] Consistency in media preparation is crucial.
-
Plate Effects: Evaporation from wells, especially on the outer edges of a 96-well plate, can concentrate the compound and affect results. Using plate sealers and avoiding the outermost wells for critical data points is recommended.[13]
Troubleshooting Guide
This guide addresses specific problems you may encounter when performing anti-tubercular assays with this compound.
Problem 1: High Well-to-Well Variation in MABA Results
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. Use reverse pipetting for viscous solutions like bacterial cultures. |
| Bacterial Clumping | Before dilution, pass the M. tuberculosis culture through a 27-gauge syringe needle 5-10 times to break up clumps. Alternatively, allow the culture to settle for 5-10 minutes and use the upper suspension. |
| Incomplete Compound Solubilization | Vortex the this compound DMSO stock solution for 1-2 minutes before preparing dilutions.[13] Visually inspect for any precipitate. If solubility issues persist, consider a brief sonication. |
| Edge Effects | Do not use the outermost wells of the 96-well plate for experimental data. Fill these wells with sterile media or water to create a humidity barrier and minimize evaporation from inner wells.[13] |
Problem 2: this compound Shows No Activity in Whole-Cell Assays (High MIC)
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots.[12] Check for compound stability in your specific assay medium over the incubation period. |
| High Protein Binding | If using a medium with high serum content (e.g., OADC supplement), this compound may bind to albumin, reducing its effective concentration. Try reducing the serum/albumin concentration or perform a parallel assay in a minimal medium to assess this effect. |
| Efflux Pump Activity | M. tuberculosis possesses efflux pumps that can expel inhibitors. Consider co-administering an efflux pump inhibitor (e.g., verapamil, reserpine) as a control experiment to see if this restores this compound activity. |
| Incorrect Inoculum Density | An overly dense bacterial inoculum can overwhelm the inhibitor, leading to apparent inactivity. Ensure the inoculum is standardized correctly, typically to a McFarland standard of 0.5 before further dilution.[13] |
Problem 3: this compound Appears Toxic to Host Cells in Intracellular Assays
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your specific host cell line (typically <0.5%). Run a vehicle-only control. |
| Overlapping Cytotoxicity | Determine the 50% cytotoxic concentration (CC50) of this compound on the uninfected host cells in a separate experiment. Calculate the therapeutic index (TI = CC50 / MIC). A low TI (<10) indicates the compound is toxic near its effective concentration.[13] |
| Assay Artifact | Confirm cytotoxicity using a secondary assay that relies on a different mechanism. For example, if you used a metabolic assay (MTT, Alamar Blue), confirm the results with an assay that measures membrane integrity (LDH release).[13] |
Visualized Workflows and Pathways
This compound Mechanism of Action
The following diagram illustrates the targeted pathway of this compound.
Caption: Mechanism of this compound action on the M. tuberculosis mPTPB virulence factor within a host macrophage.
Troubleshooting Flowchart for Inconsistent MICs
This flowchart provides a logical path to diagnose variability in Minimum Inhibitory Concentration (MIC) assays.
Caption: A decision tree for troubleshooting inconsistent MIC results in anti-tubercular assays.
Experimental Protocols
Protocol: Microplate Alamar Blue Assay (MABA)
This protocol is adapted from standard procedures for determining the MIC of compounds against M. tuberculosis.[6]
1. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). Store in single-use aliquots at -20°C or -80°C.[12] b. In a sterile 96-well plate, perform a 2-fold serial dilution of this compound in Middlebrook 7H9 broth supplemented with ADC or OADC to achieve final desired concentrations. The final volume in each well should be 100 µL. c. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
2. Inoculum Preparation: a. Grow M. tuberculosis (e.g., H37Rv strain) in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8). b. To break up clumps, pass the culture through a syringe with a 27-gauge needle 5-10 times. c. Dilute the bacterial suspension in 7H9 broth to a final concentration that will result in approximately 1 x 10^5 CFU/mL.
3. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well containing the compound, resulting in a final volume of 200 µL. b. Include a drug-free well as a growth control and a well with broth only as a sterility control.[13] c. Seal the plate and incubate at 37°C for 5-7 days.
4. Reading Results: a. After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween-80 to each well.[13] b. Re-incubate the plate for 16-24 hours. c. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.[13]
References
- 1. pnas.org [pnas.org]
- 2. medkoo.com [medkoo.com]
- 3. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro direct mycobacterial growth inhibition... | F1000Research [f1000research.com]
- 8. researchgate.net [researchgate.net]
- 9. The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A mycobacterial growth inhibition assay (MGIA) for bovine TB vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
I-A09 quality control and purity assessment for research use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of I-A09 for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, cell-permeable inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB).[1][2] It belongs to a benzofuran (B130515) salicylic (B10762653) acid-based scaffold.[1] Mtb secretes mPTPB into the host macrophage cytosol, where it acts as a virulence factor by subverting host immune responses to promote intracellular survival.[3][4] this compound blocks the activity of mPTPB, which helps restore the host's antimicrobial functions and prevents the growth of the bacteria within host cells.[3][4]
Q2: What are the recommended storage and handling conditions for this compound? A2: Proper storage is critical to maintain the stability and activity of this compound. Recommendations are summarized in the table below. The compound is shipped under ambient temperature and is stable for several weeks during ordinary shipping.[5] Before use, and prior to opening the vial, it is recommended that the product equilibrate to room temperature for at least 60 minutes.[6]
Q3: In what solvent should I dissolve this compound? A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[5] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate aqueous-based cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: What purity level should I expect for research-grade this compound? A4: For research use, this compound should have a purity of greater than 98%, as determined by methods like High-Performance Liquid Chromatography (HPLC).[5] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.
Physicochemical and Storage Data
The quantitative data for this compound is summarized below for quick reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C29H25N5O6 | [2][5] |
| Molecular Weight | 539.54 g/mol | [2][5] |
| Exact Mass | 539.1805 | [5] |
| Appearance | Solid powder | [5] |
| Purity | >98% | [5] |
| Solubility | DMSO |[5] |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Reference |
|---|---|---|---|
| Solid Powder (Long-term) | -20°C | Months to years | [2][5] |
| Solid Powder (Short-term) | 0 - 4°C | Days to weeks | [5] |
| Stock Solution in DMSO (Aliquoted) | -80°C | Up to 6 months | [2] |
| Stock Solution in DMSO (Aliquoted) | -20°C | Up to 1 month |[2][6] |
Visualized Workflows and Pathways
This compound Mechanism of Action
Caption: Mechanism of this compound in inhibiting the mPTPB virulence factor within a host macrophage.
Quality Control Experimental Workflow
Caption: Recommended experimental workflow for the quality control assessment of this compound.
Troubleshooting Guide
Problem: My this compound powder does not dissolve properly in DMSO.
-
Potential Cause 1: Incorrect Solvent. Ensure you are using high-purity, anhydrous DMSO.
-
Potential Cause 2: Low Temperature. Allow the this compound vial and DMSO to warm to room temperature before attempting to dissolve.
-
Potential Cause 3: Supersaturation. You may be trying to prepare a stock solution at too high a concentration. Try preparing a more dilute stock. Vortexing or brief sonication can also aid dissolution.
Problem: I observe precipitation when I dilute my DMSO stock solution into aqueous buffer or cell media.
-
Potential Cause: Poor Aqueous Solubility. this compound, like many small molecules, has limited solubility in aqueous solutions. To mitigate this, ensure the final concentration of DMSO is sufficient to maintain solubility but non-toxic to cells (e.g., 0.1%). Perform serial dilutions and add the compound to your media with vigorous mixing. Avoid "shock" precipitation by not adding a highly concentrated stock directly into a large volume of buffer.
Problem: I am not observing the expected biological activity in my cell-based assay.
-
Potential Cause 1: Compound Degradation. The compound may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles of the stock solution). Use a freshly prepared aliquot of the stock solution stored at -80°C.
-
Potential Cause 2: Incorrect Concentration. Verify your calculations and dilution steps. The reported IC50 for this compound against mPTPB is 1.26 μM, which can serve as a starting point for dose-response experiments.[1]
-
Potential Cause 3: Assay System Issues. The problem may lie with the assay itself.
-
Cell Health: Ensure your macrophages are healthy and viable.
-
Infection MOI: Optimize the multiplicity of infection (MOI) for M. tuberculosis.
-
Controls: Run appropriate controls, including a vehicle control (DMSO only) and a positive control for inhibition if available.
-
-
Potential Cause 4: Low Purity. If the compound purity is significantly lower than specified, the effective concentration of the active ingredient will be reduced. Re-verify purity using HPLC.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues encountered during experiments with this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.[7][8]
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases for 15-20 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in DMSO to create a 1 mg/mL stock solution.
-
Further dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm (or scan with PDA to find λmax).
-
Gradient:
-
Start with 5% B for 1 min.
-
Ramp to 95% B over 15 min.
-
Hold at 95% B for 2 min.
-
Return to 5% B over 1 min.
-
Equilibrate at 5% B for 5 min.
-
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as (Area of main peak / Total area of all peaks) x 100%.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol describes using LC-MS to confirm the molecular weight of this compound.[7][9]
-
Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., ESI-Q-TOF).
-
Procedure:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol (final concentration ~0.1 mg/mL).
-
LC Separation: Use the same or a similar chromatographic method as described in the HPLC protocol to separate this compound from any potential impurities or contaminants.
-
MS Detection:
-
Set the mass spectrometer to operate in positive ion electrospray ionization (ESI+) mode.
-
Scan a mass range that includes the expected mass of this compound (e.g., m/z 100-1000).
-
-
Data Analysis: Look for the protonated molecular ion [M+H]+. For this compound (MW = 539.54), this peak should appear at approximately m/z 540.19. The high-resolution mass should match the theoretical exact mass (539.1805).[5]
-
Protocol 3: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is used to confirm the chemical structure of this compound.[10][11][12][13]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated DMSO (DMSO-d6).
-
Experiments:
-
1D NMR: Acquire a proton (¹H) NMR spectrum. The chemical shifts, integrations, and coupling patterns should be consistent with the known structure of this compound.
-
2D NMR: For full confirmation, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
-
Data Analysis: Assign all proton and carbon signals and confirm that the connectivity matches the this compound structure.
Protocol 4: Cell-Based mPTPB Activity Assay
This protocol provides a framework for assessing the biological activity of this compound by measuring its ability to protect a substrate from mPTPB-mediated dephosphorylation in an infected macrophage model.
-
Materials:
-
Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages).
-
Mycobacterium tuberculosis (or an appropriate surrogate strain expressing mPTPB).
-
This compound dissolved in DMSO.
-
Cell culture reagents.
-
Lysis buffer.
-
Antibodies for Western Blot (e.g., anti-phosphotyrosine and a loading control like anti-actin).
-
-
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 20 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Infection: Infect the macrophages with M. tuberculosis at a pre-determined MOI and incubate for a defined period (e.g., 4 hours).
-
Cell Lysis: Wash the cells to remove extracellular bacteria and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to assess the overall level of protein tyrosine phosphorylation. A successful inhibition by this compound should result in a higher level of phosphorylation compared to the infected, vehicle-treated control.
-
Probe for a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities. Plot the phosphotyrosine signal against the this compound concentration to determine a dose-response curve and calculate the EC50.
-
References
- 1. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | inhibitor of mPTPB | CAS# 1143579-76-3 | InvivoChem [invivochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Top-Down Identification and Characterization of Biomolecules by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Potency Showdown: Next-Generation mPTPB Inhibitor 4g Outshines Predecessor I-A09
For researchers in the vanguard of tuberculosis drug discovery, a new comparison guide reveals the superior potency and selectivity of the novel MptpB inhibitor, 4g, over the earlier compound, I-A09. This guide provides a comprehensive analysis of their inhibitory activities, supported by detailed experimental data and protocols, offering valuable insights for the development of next-generation anti-tubercular therapeutics.
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes the protein tyrosine phosphatase B (mPTPB) as a key virulence factor to subvert host immune responses and ensure its survival within macrophages.[1] Inhibition of mPTPB is a promising strategy for novel anti-TB drug development. This guide compares the pioneering inhibitor this compound with the more recently developed compound 4g, highlighting the significant advancements made in the quest for more effective mPTPB-targeted therapies.
At a Glance: this compound vs. 4g
A direct comparison of the in vitro inhibitory potency reveals a dramatic improvement in activity with compound 4g.
| Compound | Target | IC50 Value | Selectivity | Mechanism of Action |
| This compound | mPTPB | 1.26 µM[1] | >10-fold preference for mPTPB over a panel of mammalian PTPs.[1] | Non-competitive inhibitor of mPTPB.[2] |
| 4g | mPTPB | 38 nM | >50-fold selective for mPTPB against a large panel of PTPs. | Not explicitly stated, but derived from the same scaffold as this compound. |
Diving Deeper: Mechanism of Action and Cellular Effects
Both this compound and 4g function by inhibiting the enzymatic activity of mPTPB. This phosphatase, when secreted by Mtb into the host macrophage, disrupts critical signaling pathways that regulate the immune response. Specifically, mPTPB has been shown to dephosphorylate and inactivate key kinases such as ERK1/2 and p38, leading to a downstream reduction in the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[2] Furthermore, mPTPB can activate the Akt pathway, which promotes host cell survival and prevents apoptosis, thereby creating a safe haven for the bacteria to replicate.
By inhibiting mPTPB, both this compound and 4g can reverse these effects. Treatment of mPTPB-expressing macrophages with these inhibitors restores the phosphorylation of ERK1/2 and p38, leading to the recovery of IL-6 production. This restoration of the natural immune response helps the host to combat the mycobacterial infection. The significantly higher potency of 4g suggests it can achieve these effects at much lower concentrations, a desirable characteristic for any therapeutic candidate.
Experimental Protocols
The following is a detailed methodology for the key in vitro assay used to determine the inhibitory potency of the compounds.
mPTPB Inhibition Assay
This assay quantifies the enzymatic activity of mPTPB by measuring the hydrolysis of the substrate p-nitrophenyl phosphate (B84403) (pNPP), which produces a yellow-colored product that can be measured spectrophotometrically.
Materials:
-
Recombinant mPTPB enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.5)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Test compounds (this compound, 4g) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a defined amount of recombinant mPTPB enzyme to each well of a 96-well microplate.
-
Add the serially diluted test compounds to the wells containing the enzyme and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control reaction with no inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Science
To better understand the biological context and the experimental approach, the following diagrams have been generated.
Caption: mPTPB signaling pathway in macrophages.
Caption: General workflow for mPTPB inhibitor discovery.
References
A Comparative Guide to I-A09 and Other Classes of Protein Tyrosine Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein tyrosine phosphatase (PTP) inhibitor I-A09 with other classes of PTP inhibitors, supported by experimental data. The information is intended to assist researchers in selecting appropriate inhibitors for their studies and to provide a comparative landscape for drug development professionals.
Introduction to Protein Tyrosine Phosphatase Inhibitors
Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that play a critical role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins. Their activity is essential for regulating a wide array of cellular processes, including growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity has been implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.
PTP inhibitors can be broadly categorized based on their target and mechanism of action. This guide will focus on the following classes:
-
Bacterial PTP Inhibitors: Exemplified by this compound, which targets the Mycobacterium tuberculosis PTP, MptpB.
-
Active-Site Inhibitors of Mammalian PTPs: These inhibitors typically mimic the phosphotyrosine substrate and bind to the highly conserved catalytic site of PTPs.
-
Allosteric Inhibitors of Mammalian PTPs: These inhibitors bind to sites distinct from the active site, inducing conformational changes that modulate enzyme activity and often offering greater selectivity.
-
PRL-3 Inhibitors: A specific class of inhibitors targeting the Phosphatase of Regenerating Liver 3, which is implicated in cancer metastasis.
This compound: A Bacterial Virulence Factor Inhibitor
This compound is a benzofuran (B130515) salicylic (B10762653) acid-based inhibitor that targets MptpB, a key virulence factor secreted by Mycobacterium tuberculosis into host macrophages. By inhibiting MptpB, this compound can disrupt the bacterium's ability to subvert the host's immune response, thereby preventing its intracellular survival and replication.[1][2]
Data Presentation: Quantitative Comparison of PTP Inhibitors
The following tables summarize the quantitative data for this compound and representative inhibitors from other classes.
Table 1: Potency of PTP Inhibitors Against Their Primary Target
| Inhibitor | Class | Primary Target | IC50 / Ki |
| This compound | Bacterial PTP Inhibitor | MptpB | IC50: 1.26 µM[1] |
| TCS401 | Active-Site Inhibitor | PTP1B | Ki: 0.29 µM |
| NSC-87877 | Active-Site Inhibitor | SHP2 | IC50: 0.318 µM |
| SHP099 | Allosteric Inhibitor | SHP2 | IC50: 0.071 µM[3] |
| BR-1 | PRL-3 Inhibitor | PRL-3 | IC50: 1.1 µM[4] |
Table 2: Selectivity Profile of PTP Inhibitors
| Inhibitor | Primary Target | PTP Tested | IC50 / Ki | Fold Selectivity |
| This compound | MptpB | Panel of mammalian PTPs | - | >10-fold |
| TCS401 | PTP1B | CD45 D1D2 | Ki: 59 µM | ~203x |
| PTPβ | Ki: 560 µM | ~1931x | ||
| PTPε D1 | Ki: 1100 µM | ~3793x | ||
| SHP-1 | Ki: >2000 µM | >6896x | ||
| PTPα D1 | Ki: >2000 µM | >6896x | ||
| LAR D1D2 | Ki: >2000 µM | >6896x | ||
| NSC-87877 | SHP2 | SHP1 | IC50: 0.355 µM | ~1.1x |
| PTP1B | IC50: 1.691 µM | ~5.3x | ||
| HePTP | IC50: 7.745 µM | ~24.3x | ||
| DEP1 | IC50: 65.617 µM | ~206x | ||
| CD45 | IC50: 84.473 µM | ~265x | ||
| LAR | IC50: 150.930 µM | ~474x | ||
| SHP099 | SHP2 | SHP1 | - | Highly selective |
| BR-1 | PRL-3 | Other phosphatases | - | Selectively inhibits PRL-3 |
Note: Detailed selectivity data for this compound against a specific panel of mammalian PTPs is not publicly available. The available information indicates a greater than 10-fold preference for MptpB.
Experimental Protocols
The inhibitory activity and selectivity of the cited PTP inhibitors are typically determined using in vitro phosphatase assays. A general protocol is described below, which can be adapted for specific PTPs and inhibitors.
General In Vitro PTP Inhibition Assay Protocol
This protocol is based on a fluorescence-based assay using a fluorogenic phosphatase substrate.
-
Reagent Preparation:
-
Assay Buffer: A buffer with a pH between 5.5 and 6.0, such as Bis-Tris, is typically used, as most PTPs are most active in this range. A reducing agent like DTT is included to maintain the catalytic cysteine in its active, reduced state.
-
PTP Enzyme Solution: A stock solution of the purified recombinant PTP enzyme is diluted to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically for each PTP.
-
Substrate Solution: A fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP), is diluted in the assay buffer to a concentration near its Km value for the specific PTP.
-
Inhibitor Solutions: A stock solution of the inhibitor is prepared in a suitable solvent (e.g., DMSO). A series of dilutions are then made in the assay buffer to generate a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well or 384-well microplate format.
-
A defined volume of the PTP enzyme solution is added to each well.
-
The inhibitor solutions at various concentrations are then added to the wells. A vehicle control (e.g., DMSO) is included for baseline activity.
-
The plate is incubated for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
The phosphatase reaction is initiated by adding the substrate solution to each well.
-
The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 358 nm excitation and 452 nm emission for DiFMUP).
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for PTP inhibitor evaluation.
Caption: Signaling pathway of MptpB in a host macrophage and the inhibitory action of this compound.
Caption: The role of SHP2 in the MAPK/ERK signaling pathway and its inhibition by SHP099.
Caption: General experimental workflow for determining the IC50 of a PTP inhibitor.
Conclusion
This compound represents a targeted approach to inhibiting a bacterial PTP, offering a potential anti-virulence strategy for treating tuberculosis. Its mechanism and target are distinct from the other classes of PTP inhibitors discussed, which primarily target endogenous mammalian PTPs.
-
Active-site inhibitors , such as TCS401 and NSC-87877, have been instrumental in validating PTPs as drug targets. However, achieving high selectivity can be challenging due to the conserved nature of the PTP active site.
-
Allosteric inhibitors , like SHP099, represent a significant advancement, often exhibiting superior selectivity by binding to less conserved regions of the enzyme. This class of inhibitors holds great promise for the development of targeted therapies.
-
PRL-3 inhibitors , such as the rhodanine-based compound BR-1, are being developed to specifically target a PTP implicated in cancer metastasis, highlighting the potential for developing inhibitors against specific PTP family members involved in distinct pathologies.
The choice of a PTP inhibitor will ultimately depend on the specific research question or therapeutic goal. For studying the role of bacterial PTPs in pathogenesis, this compound is a relevant tool. For dissecting the roles of specific mammalian PTPs in cellular signaling, highly selective allosteric inhibitors may be the preferred choice. This guide provides a framework for understanding the comparative landscape of these important classes of enzyme inhibitors.
References
- 1. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 2. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of I-A09 for mPTPB Over Other Phosphatases
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors for microbial virulence factors is a promising strategy in the fight against infectious diseases. One such target is the Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), an essential enzyme for the survival of the bacterium within host macrophages.[1][2][3] The small molecule I-A09 has been identified as a potent and selective inhibitor of mPTPB, offering a potential therapeutic avenue for tuberculosis.[1][2][3] This guide provides a comparative analysis of this compound's specificity for mPTPB against other phosphatases, supported by experimental data and detailed protocols.
Comparative Inhibitory Activity of this compound
The specificity of a chemical inhibitor is paramount to its potential as a therapeutic agent, as off-target effects can lead to toxicity and reduced efficacy. The inhibitory activity of this compound was assessed against mPTPB and a panel of other protein tyrosine phosphatases (PTPs), including the closely related mycobacterial phosphatase mPTPA and several human PTPs.
The results, summarized in the table below, demonstrate that this compound is highly selective for mPTPB.[1][2]
| Phosphatase Target | IC50 (μM) of this compound | Fold Selectivity for mPTPB |
| mPTPB | 1.26 ± 0.22 | - |
| mPTPA | >100 | >79 |
| PTP1B | 14.5 ± 1.2 | ~11.5 |
| TC-PTP | >20 | >15.8 |
| SHP2 | >20 | >15.8 |
| Lyp | >20 | >15.8 |
| FAP1 | >20 | >15.8 |
| CD45 | >20 | >15.8 |
| LAR | >20 | >15.8 |
| PTPα | >20 | >15.8 |
| VHR | >20 | >15.8 |
| VHX | >20 | >15.8 |
| Cdc14 | >20 | >15.8 |
| Low Molecular Weight PTP | >20 | >15.8 |
Data compiled from published studies.[1][2] IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
As the data indicates, this compound exhibits a significantly lower IC50 value for mPTPB compared to all other phosphatases tested, with a greater than 11-fold preference for mPTPB over all mammalian PTPs examined.[1][2] Kinetic analysis has further characterized this compound as a reversible and noncompetitive inhibitor of mPTPB, with a Ki of 1.08 ± 0.06 μM.[1][2]
Signaling Pathway of mPTPB and Inhibition by this compound
Mycobacterium tuberculosis secretes mPTPB into the host macrophage cytoplasm, where it disrupts critical signaling pathways to promote bacterial survival.[1][3] Specifically, mPTPB has been shown to dephosphorylate key host proteins, leading to the suppression of immune responses. Inhibition of mPTPB by this compound is expected to restore these host signaling pathways, thereby aiding in the clearance of the bacteria.
Caption: mPTPB signaling pathway and its inhibition by this compound.
Experimental Protocols
The determination of inhibitor specificity is a critical step in drug discovery. The following is a generalized protocol for a protein tyrosine phosphatase (PTP) inhibition assay, based on commonly used methods for assessing the activity of inhibitors like this compound.
Objective: To determine the IC50 value of an inhibitor against a panel of phosphatases.
Materials:
-
Purified recombinant phosphatases (mPTPB and others for screening)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the inhibitor (this compound) in assay buffer. The final concentration range should span several orders of magnitude around the expected IC50. Include a no-inhibitor control (DMSO vehicle).
-
Dilute the phosphatase enzymes to a working concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare the pNPP substrate solution in assay buffer. The concentration should be at or near the Km of the enzyme for pNPP to ensure sensitivity to inhibition.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed volume of the diluted inhibitor or vehicle control.
-
Add a fixed volume of the diluted phosphatase enzyme to each well.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 30°C).
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the pNPP substrate to each well.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set duration (e.g., 15-30 minutes). The increase in absorbance corresponds to the formation of the product, p-nitrophenol.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Normalize the velocities to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
-
Experimental Workflow for Specificity Validation
The process of validating the specificity of a phosphatase inhibitor involves a systematic approach to compare its activity against the primary target with its activity against a panel of related enzymes.
Caption: General workflow for validating phosphatase inhibitor specificity.
References
Unveiling the Action of I-A09: A Comparative Guide to its Anti-Mycobacterial Mechanism in Diverse Cell Lines
For researchers, scientists, and drug development professionals at the forefront of infectious disease research, understanding the precise mechanism of action of novel therapeutic compounds is paramount. This guide provides a comprehensive cross-validation of the mechanism of action of I-A09, a potent inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), across different macrophage cell lines. We present a comparative analysis with other mPTPB inhibitors, supported by experimental data and detailed protocols to facilitate reproducible research.
This compound is a benzofuran (B130515) salicylic (B10762653) acid-based compound that has demonstrated significant efficacy in cellular models of tuberculosis.[1] Its primary target, mPTPB, is a crucial virulence factor secreted by Mycobacterium tuberculosis into the host macrophage. By dephosphorylating key host signaling proteins, mPTPB subverts the macrophage's innate immune response, creating a favorable environment for mycobacterial survival and replication. This compound's inhibitory action on mPTPB restores the host's ability to combat the infection.
This guide will delve into the performance of this compound in both murine (Raw264.7, J774) and human (THP-1) macrophage-like cell lines, offering a critical comparison with other classes of mPTPB inhibitors.
Performance Comparison of mPTPB Inhibitors
The efficacy of this compound and its alternatives has been evaluated in various macrophage cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values against purified mPTPB enzyme and the reduction of intracellular mycobacterial burden.
| Compound | Chemical Class | Target | IC50 (µM) vs. mPTPB | Cell Line | Mycobacterial Burden Reduction | Reference |
| This compound | Benzofuran salicylic acid | mPTPB | 1.26 | Raw264.7 | Significant reduction in Mtb growth | [1] |
| Compound 1 | 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | mPTPB | 1.3 | J774A.1 | Effective inhibition of Mtb growth | [2] |
| Compound 16 | Piperazinyl-thiophenyl-ethyl-oxalamide | mPTPB | 5.6 | J774A.1 | Effective inhibition of Mtb growth | [2] |
| Compound 13 | Isoxazole-based | mPTPB | Not specified | J774, THP-1 | Up to 84% (J774), Up to 63% (THP-1) | [3] |
Cross-Validation of this compound's Mechanism of Action in Different Cell Lines
The consistency of a drug's mechanism of action across different cellular models is a key indicator of its potential therapeutic relevance. Studies have validated that this compound's inhibitory effect on mPTPB consistently leads to the restoration of key host signaling pathways in both murine and human macrophage cell lines.
| Cell Line | Species | Key Findings | Reference |
| Raw264.7 | Murine | This compound reverses mPTPB-mediated suppression of ERK1/2 and p38 phosphorylation, leading to increased IL-6 production. | |
| J774 | Murine | Isoxazole-based mPTPB inhibitors, with a similar mechanism to this compound, significantly reduce intracellular mycobacterial burden. | |
| THP-1 | Human | An isoxazole-based mPTPB inhibitor (Compound 13) reduces intracellular Mtb burden, demonstrating the validity of this therapeutic approach in a human cell model. |
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on mPTPB triggers a cascade of downstream signaling events within the macrophage, ultimately enhancing its anti-mycobacterial activity. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.
References
- 1. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
I-A09: A Novel Anti-Virulence Strategy Against Drug-Resistant Mycobacterium tuberculosis
A Comparative Analysis of a New Host-Directed Therapy for Tuberculosis
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health. Innovative therapeutic strategies are urgently needed to combat these resilient pathogens. I-A09, a small molecule inhibitor of the Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), represents a promising host-directed therapy. Unlike traditional antibiotics that directly target bacterial viability, this compound employs an anti-virulence approach, disarming the bacterium's ability to manipulate the host's immune system and promoting its clearance by macrophages. This guide provides a comparative overview of the efficacy of this compound against drug-resistant Mtb, supported by available experimental data.
Comparative Efficacy of this compound and Standard Anti-TB Drugs
| Drug | M. tuberculosis Strain | MIC (μg/mL) | Reference(s) |
| This compound | H37Rv / MDR Strains | Not Applicable (Host-Directed Therapy) | |
| Isoniazid | H37Rv | 0.03 - 0.06 | [1] |
| MDR Strain (INH-resistant) | >4 | [1] | |
| Rifampicin | H37Rv | 0.12 - 0.25 | [1] |
| Bedaquiline | H37Rv | 0.015 - 0.06 | [2] |
| MDR Strains | MIC₅₀: 0.031, MIC₉₀: 0.125 | [3] |
Note: The MIC values for the comparator drugs are compiled from different studies and experimental conditions may vary.
In Vivo Efficacy of MptpB Inhibitors
While specific in vivo comparative efficacy data for this compound is limited, a study on a lead, orally bioavailable MptpB inhibitor with a similar mechanism of action demonstrated significant therapeutic potential in a guinea pig model of chronic tuberculosis infection. Monotherapy with this inhibitor led to a reduction in bacterial burden and improved lung pathology. These findings suggest that targeting MptpB can be an effective strategy for controlling TB infection, including drug-resistant forms.
Mechanism of Action: Restoring Host Defenses
Mycobacterium tuberculosis secretes the virulence factor MptpB into the cytoplasm of infected macrophages. MptpB disrupts normal host cell signaling, leading to the suppression of the host's inflammatory response and the inhibition of apoptosis (programmed cell death) of the infected macrophage. This allows the bacteria to replicate within a protected niche.
This compound selectively inhibits MptpB, thereby preventing its detrimental effects on the macrophage. By inhibiting MptpB, this compound restores the natural pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways, and promotes apoptosis of the infected cells. This "reawakening" of the host's immune response facilitates the clearance of the intracellular bacteria.
Caption: this compound inhibits MptpB, restoring host cell signaling for bacterial clearance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This assay determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A culture of M. tuberculosis is grown in Middlebrook 7H9 broth to mid-log phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units [CFU]/mL).
-
Drug Dilution Series: The test compound (e.g., isoniazid, rifampicin) is serially diluted in a 96-well microtiter plate containing fresh 7H9 broth.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is sealed and incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is the lowest drug concentration in which no visible bacterial growth is observed.
Macrophage Infection Assay to Determine Intracellular Bacterial Survival
This assay measures the ability of a compound to reduce the number of viable bacteria inside infected macrophages.
-
Macrophage Culture: Human or murine macrophage-like cells (e.g., THP-1 or RAW264.7) are cultured and differentiated in multi-well plates.
-
Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI) for a defined period (e.g., 4 hours). Extracellular bacteria are then removed by washing.
-
Compound Treatment: The infected macrophages are treated with the test compound (e.g., this compound) at various concentrations.
-
Cell Lysis and CFU Enumeration: At different time points post-infection, the macrophages are lysed to release the intracellular bacteria. The lysate is then serially diluted and plated on Middlebrook 7H10 or 7H11 agar (B569324) to determine the number of viable bacteria (CFU). A reduction in CFU in treated cells compared to untreated controls indicates intracellular activity of the compound.
Caption: Evaluating the intracellular efficacy of this compound against M. tuberculosis.
Conclusion
This compound represents a paradigm shift in the development of therapeutics for drug-resistant tuberculosis. By targeting a key virulence factor of M. tuberculosis, it enhances the host's own ability to combat the infection. While direct comparative efficacy data with conventional antibiotics is still emerging, the available preclinical evidence strongly suggests that this compound, potentially as part of a combination therapy, could be a valuable addition to the arsenal (B13267) against drug-resistant tuberculosis. Further research, including comprehensive head-to-head preclinical and clinical trials, is warranted to fully elucidate its therapeutic potential.
References
- 1. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
A Comparative Analysis of I-A09 and First-Line Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel anti-tuberculosis candidate I-A09 and the standard first-line drugs for tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. This comparison focuses on their mechanisms of action, efficacy, and the experimental basis for these findings, aiming to provide a clear, data-driven overview for the scientific community.
Executive Summary
Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of novel therapeutics. First-line anti-TB drugs primarily act by directly inhibiting essential bacterial processes. In contrast, this compound represents a host-directed therapeutic approach, targeting a Mycobacterium tuberculosis virulence factor, the protein tyrosine phosphatase B (mPTPB), to enhance the host's innate ability to clear the infection. While first-line drugs are potent bactericidal or bacteriostatic agents, this compound impairs mycobacterial survival within macrophages. This fundamental difference in mechanism presents both opportunities and challenges for its potential role in future TB treatment regimens.
Comparative Data Overview
The following tables summarize the key characteristics and available efficacy data for this compound and first-line TB drugs.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound | Isoniazid (INH) | Rifampicin (RIF) | Pyrazinamide (PZA) | Ethambutol (EMB) |
| Drug Class | Benzofuran salicylic (B10762653) acid derivative | Isonicotinic acid hydrazide | Rifamycin | Pyrazinecarboxamide | Ethylenediamine |
| Target | Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) | InhA (enoyl-acyl carrier protein reductase) | RNA polymerase β-subunit (rpoB) | Ribosomal protein S1 (RpsA) and PanD | Arabinosyltransferases (embAB) |
| Mechanism of Action | Noncompetitive inhibitor of mPTPB, which subverts host immune responses. Inhibition of mPTPB prevents the growth of M. tuberculosis in host cells.[1] | Prodrug activated by KatG; inhibits mycolic acid synthesis, disrupting the bacterial cell wall. | Inhibits bacterial DNA-dependent RNA polymerase, preventing transcription. | Prodrug activated by pncA; disrupts membrane potential and inhibits trans-translation. | Inhibits arabinogalactan (B145846) synthesis, disrupting the formation of the mycobacterial cell wall. |
| Effect | Impairs intracellular survival of mycobacteria.[2] | Bactericidal against replicating bacilli.[1] | Bactericidal against both intra- and extracellular bacilli.[1] | Bactericidal in acidic environments (e.g., within phagosomes).[1] | Bacteriostatic; prevents cell wall formation. |
Table 2: Efficacy Data
| Parameter | This compound | Isoniazid (INH) | Rifampicin (RIF) | Pyrazinamide (PZA) | Ethambutol (EMB) |
| IC50 (against target) | 1.26 µM (against mPTPB) | - | - | - | - |
| MIC (against M. tuberculosis H37Rv) | Not applicable (host-directed) | 0.0312 - 0.2 µg/mL | 0.0625 - 1.0 µg/mL | 50 - 100 µg/mL | 2.0 - 5.0 µg/mL |
| Intracellular Efficacy | Prevents growth of M. tuberculosis in macrophages. A similar mPTPB inhibitor, C13, demonstrated a 44% reduction in intracellular M. tuberculosis survival. | Effective against intracellular bacteria. | Highly effective against intracellular bacteria. | Effective in the acidic phagosomal environment. | Less effective against intracellular bacteria compared to INH and RIF. |
| In Vivo Efficacy (Mouse Model) | Data not yet available in published literature. | High bactericidal activity, significantly reduces CFU in lungs and spleen. | Potent bactericidal activity, significantly reduces CFU in lungs and spleen. | Important for sterilizing activity, particularly in the initial phase of treatment. | Prevents emergence of resistance to other drugs. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway of mPTPB and its Inhibition by this compound
Experimental Workflow for Intracellular Efficacy Assessment
Detailed Experimental Protocols
Macrophage Infection Assay for Intracellular Efficacy
This protocol is a generalized procedure for assessing the intracellular activity of antimicrobial compounds against M. tuberculosis.
1. Preparation of Macrophages:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and differentiated into macrophage-like cells by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a final concentration of 100 ng/mL for 48 hours.
-
Alternatively, bone marrow-derived macrophages (BMDMs) can be harvested from mice and cultured in DMEM with 10% FBS and macrophage colony-stimulating factor (M-CSF).
-
Adherent macrophages are washed with fresh medium and seeded into 96-well plates at a density of 5 x 10^4 cells per well.
2. Preparation of M. tuberculosis Inoculum:
-
M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
The bacterial culture is pelleted by centrifugation, washed, and resuspended in antibiotic-free cell culture medium.
-
Bacterial clumps are disaggregated by passing the suspension through a syringe with a 27-gauge needle. The optical density (OD) at 600 nm is measured to estimate the bacterial concentration.
3. Infection of Macrophages:
-
The macrophage monolayers are infected with the M. tuberculosis suspension at a multiplicity of infection (MOI) of 1:1 to 10:1 (bacteria to macrophage).
-
The infected cells are incubated for 4 hours at 37°C in a 5% CO2 atmosphere to allow for phagocytosis.
-
Extracellular bacteria are removed by washing the cells three times with pre-warmed phosphate-buffered saline (PBS).
4. Drug Treatment:
-
The test compounds (this compound or first-line drugs) are serially diluted in cell culture medium to the desired concentrations.
-
The medium in each well is replaced with medium containing the test compounds. Control wells receive medium without any drug.
5. Incubation and Lysis:
-
The treated, infected cells are incubated for 3 to 5 days at 37°C and 5% CO2.
-
After incubation, the medium is removed, and the macrophages are lysed with 0.1% saponin (B1150181) or sterile water to release the intracellular bacteria.
6. Determination of Bacterial Viability:
-
The cell lysates are serially diluted in PBS containing 0.05% Tween 80.
-
The dilutions are plated on Middlebrook 7H11 agar plates supplemented with 10% OADC.
-
The plates are incubated at 37°C for 3-4 weeks, and the colony-forming units (CFU) are counted.
-
The percentage of bacterial growth inhibition is calculated by comparing the CFU counts from drug-treated wells to those from untreated control wells.
In Vivo Efficacy Testing in a Murine Model of Tuberculosis
This protocol outlines a standard approach for evaluating the efficacy of anti-TB drugs in a mouse model.
1. Animal Model:
-
BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.
-
All procedures are performed in a Biosafety Level 3 (BSL-3) facility in accordance with institutional animal care and use committee guidelines.
2. Infection:
-
Mice are infected with a low dose of M. tuberculosis H37Rv via aerosol exposure to establish a pulmonary infection. The target inoculum is typically 50-100 CFU per lung.
-
A subset of mice is sacrificed one day post-infection to confirm the initial bacterial load in the lungs.
3. Treatment:
-
Treatment is initiated 4-6 weeks post-infection when a chronic infection is established.
-
Drugs are administered orally by gavage, typically 5 days a week.
-
Standard dosages for first-line drugs in mice are approximately: Isoniazid (10-25 mg/kg), Rifampicin (10-20 mg/kg), Pyrazinamide (150 mg/kg), and Ethambutol (100 mg/kg). The dosage for this compound would need to be determined in preliminary pharmacokinetic and tolerability studies.
4. Efficacy Assessment:
-
At various time points during and after treatment (e.g., 2, 4, and 6 months), groups of mice are euthanized.
-
Lungs and spleens are aseptically removed and homogenized.
-
Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar.
-
The plates are incubated at 37°C for 3-4 weeks, and the CFU are enumerated.
-
The efficacy of the treatment is determined by the reduction in the log10 CFU in the organs of treated mice compared to untreated controls.
Conclusion
The comparison between this compound and first-line TB drugs highlights a critical shift in anti-tuberculosis drug discovery, from direct-acting antimicrobials to host-directed therapies. While first-line drugs have a proven track record of bactericidal or bacteriostatic activity, their efficacy is threatened by the rise of drug resistance. This compound, by targeting a mycobacterial virulence factor and enhancing the host's immune response, offers a mechanism that is less likely to be affected by conventional resistance mutations.
The available data indicates that this compound effectively prevents the intracellular growth of M. tuberculosis. However, further studies are required to provide a direct quantitative comparison of its efficacy against that of first-line drugs in both intracellular and in vivo models. The development of this compound and similar compounds represents a promising avenue for novel TB therapies, potentially as part of a combination regimen with existing drugs to shorten treatment duration and combat resistance. Continued research into the in vivo efficacy, safety, and pharmacokinetic profile of this compound is crucial to determine its future clinical utility.
References
Assessing the Synergistic Potential of I-A09 with Conventional Anti-Tuberculosis Therapies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel therapeutic strategies. One promising approach is the development of host-directed therapies that enhance the host's ability to combat Mycobacterium tuberculosis (Mtb). I-A09, a potent and selective inhibitor of Mtb protein tyrosine phosphatase B (mPTPB), represents a novel class of anti-TB agents. By targeting a key virulence factor, this compound prevents the bacterium from disarming host macrophages, thereby inhibiting intracellular bacterial growth.[1] While this compound's standalone efficacy is promising, its true potential may lie in its synergistic combination with existing anti-TB drugs. This guide provides a framework for assessing the synergistic effects of this compound with first-line anti-TB compounds, offering detailed experimental protocols and a rationale based on the mechanism of action and findings from similar molecules.
Introduction to this compound: A Host-Directed Approach
This compound is a non-bactericidal compound that inhibits the Mtb virulence factor mPTPB.[1] This enzyme is secreted by Mtb into the host macrophage to subvert immune responses, including blocking ERK1/2 and p38 mediated IL-6 production and promoting host cell survival by activating the Akt pathway.[1] By inhibiting mPTPB, this compound restores the macrophage's innate ability to control and eliminate the invading mycobacteria.[1] This unique mechanism of action, which is distinct from that of current anti-TB drugs that directly target the bacterium, suggests a high potential for synergistic interactions and a lower likelihood of cross-resistance.[2]
Recent studies on other mPTPB inhibitors, such as C13, have demonstrated an additive effect when combined with antibiotics like rifampicin (B610482) and bedaquiline, resulting in a 50% reduction in intracellular Mtb and M. avium infection compared to antibiotic treatment alone. These findings provide a strong rationale for investigating the synergistic potential of this compound with standard anti-TB therapies.
Proposed Anti-TB Compounds for Synergy Assessment with this compound
The following first-line anti-TB drugs are proposed for initial synergistic evaluation with this compound due to their distinct mechanisms of action:
| Compound | Mechanism of Action |
| Isoniazid (INH) | Inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. |
| Rifampicin (RIF) | Inhibits bacterial DNA-dependent RNA polymerase, thus preventing transcription. |
| Pyrazinamide (PZA) | Disrupts mycobacterial cell membrane metabolism and transport functions; its exact mechanism is not fully understood but is active against semi-dormant bacilli. |
| Ethambutol (EMB) | Inhibits arabinosyl transferases, which are involved in the synthesis of the mycobacterial cell wall. |
Experimental Protocols for Assessing Synergy
A multi-faceted approach is recommended to rigorously evaluate the synergistic potential of this compound with conventional anti-TB drugs.
Checkerboard Assay for In Vitro Synergy
The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of drug combinations.
Methodology:
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and the comparator anti-TB drugs (INH, RIF, PZA, EMB) in an appropriate solvent (e.g., DMSO).
-
Microplate Setup: In a 96-well microtiter plate, create a two-dimensional concentration gradient. Serially dilute this compound along the y-axis and the comparator drug along the x-axis. Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv (or a clinical isolate) to each well. The typical inoculum size is 5 x 105 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits visible growth. This can be determined visually or by using a growth indicator like Resazurin.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction.
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
Time-Kill Curve Assay
This assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of drug combinations over time.
Methodology:
-
Bacterial Culture: Grow M. tuberculosis to the mid-logarithmic phase.
-
Drug Exposure: Expose the bacterial cultures to this compound alone, the comparator drug alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., sub-MIC concentrations that showed synergy). Include a no-drug control.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, and 8 days), collect aliquots from each culture.
-
Quantification of Viable Bacteria: Perform serial dilutions of the collected aliquots and plate on Middlebrook 7H10 or 7H11 agar (B569324) to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Macrophage Infection Model
Given this compound's host-directed mechanism of action, assessing its synergistic activity within host cells is crucial.
Methodology:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., THP-1) and differentiate them into macrophage-like cells.
-
Infection: Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI), for instance, an MOI of 10.
-
Drug Treatment: After allowing for bacterial uptake, treat the infected macrophages with this compound, the comparator drug, and their combination at physiologically relevant concentrations.
-
Incubation: Incubate the treated, infected cells for a defined period (e.g., 3-5 days).
-
Assessment of Intracellular Bacterial Load: Lyse the macrophages to release the intracellular bacteria. Determine the number of viable bacteria by plating serial dilutions on agar plates and counting CFUs.
-
Data Analysis: Compare the reduction in intracellular bacterial load between the different treatment groups. A significantly greater reduction in the combination-treated group compared to the single-drug-treated groups indicates synergy.
Data Presentation: Hypothetical Synergy Data
The following tables are templates for presenting the quantitative data obtained from the proposed experiments.
Table 1: FICI Values from Checkerboard Assay
| Drug Combination | MIC of this compound (alone) | MIC of Comparator (alone) | MIC of this compound (in combination) | MIC of Comparator (in combination) | FICI | Interpretation |
| This compound + Isoniazid | e.g., 10 µM | e.g., 0.1 µg/mL | e.g., 2.5 µM | e.g., 0.025 µg/mL | e.g., 0.5 | e.g., Synergy |
| This compound + Rifampicin | e.g., 10 µM | e.g., 0.05 µg/mL | ||||
| This compound + Pyrazinamide | e.g., 10 µM | e.g., 50 µg/mL | ||||
| This compound + Ethambutol | e.g., 10 µM | e.g., 2.5 µg/mL |
Table 2: Log10 CFU/mL Reduction in Time-Kill Assay (Day 8)
| Treatment Group | Log10 CFU/mL Reduction vs. Control |
| This compound | e.g., 0.5 |
| Isoniazid | e.g., 2.0 |
| This compound + Isoniazid | e.g., 4.5 |
Table 3: Intracellular Bacterial Load Reduction in Macrophage Model
| Treatment Group | % Reduction in Intracellular CFU vs. Untreated Control |
| This compound | e.g., 40% |
| Isoniazid | e.g., 70% |
| This compound + Isoniazid | e.g., 95% |
Visualizing Experimental Workflows and Mechanisms
Caption: Workflow for assessing the synergy of this compound with anti-TB drugs.
Caption: Mechanism of this compound and its potential synergy with conventional anti-TB drugs.
Conclusion
This compound, with its novel host-directed mechanism of action, holds significant promise as a component of future anti-tuberculosis combination therapies. The proposed experimental framework provides a comprehensive strategy for evaluating the synergistic potential of this compound with first-line anti-TB drugs. Demonstrating synergy would be a critical step in the development of new, more effective, and potentially shorter treatment regimens for tuberculosis, including drug-resistant strains. The findings from such studies would provide the necessary preclinical evidence to advance this compound into further stages of drug development.
References
Independent Verification of I-A09's Anti-Tubercular Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tubercular activity of the experimental compound I-A09 against standard first-line and second-line treatments for tuberculosis (TB). The information is compiled from published research to aid in the evaluation of this compound for further drug development.
Executive Summary
This compound is a novel benzofuran (B130515) salicylic (B10762653) acid-based inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB).[1] The inhibition of mPTPB is a novel therapeutic strategy that targets the bacterium's ability to modulate host cell signaling pathways, thereby promoting its survival within macrophages.[1] While this compound has demonstrated cellular activity, its potency and selectivity are considered modest, which may present challenges for its development as a standalone therapeutic agent.[1] This guide presents the available data for this compound in comparison to established anti-tubercular drugs and details the experimental protocols for assessing anti-mycobacterial activity.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the in vitro anti-mycobacterial activity of this compound and comparator drugs against Mycobacterium tuberculosis.
Table 1: In Vitro Activity of this compound Against M. tuberculosis Target
| Compound | Target | IC50 (μM) | Assay Method |
| This compound | mPTPB | 1.26 | Biochemical Assay |
Table 2: Minimum Inhibitory Concentrations (MIC) of Standard Anti-Tubercular Drugs
| Drug | Class | Mechanism of Action | MIC Range (μg/mL) against M. tuberculosis H37Rv |
| First-Line Agents | |||
| Isoniazid | Prodrug | Inhibits mycolic acid synthesis | 0.015 - 0.06 |
| Rifampicin | Rifamycin | Inhibits DNA-dependent RNA polymerase | 0.03 - 0.125 |
| Ethambutol | Diamine | Inhibits arabinosyl transferase | 0.5 - 2.0 |
| Pyrazinamide | Prodrug | Disrupts membrane potential and transport | 12.5 - 100 |
| Second-Line Agents | |||
| Moxifloxacin | Fluoroquinolone | Inhibits DNA gyrase | 0.06 - 0.5 |
| Bedaquiline | Diarylquinoline | Inhibits ATP synthase | 0.03 - 0.12 |
| Linezolid | Oxazolidinone | Inhibits protein synthesis | 0.25 - 1.0 |
Note: The IC50 of this compound reflects its activity against its molecular target (mPTPB), while the MIC values for standard drugs represent the concentration needed to inhibit the whole-cell growth of M. tuberculosis. A direct comparison of these values is not possible; however, they provide a benchmark for the potency of different anti-tubercular agents.
Experimental Protocols
The anti-mycobacterial activity of compounds is typically determined using whole-cell screening assays. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method.
Microplate Alamar Blue Assay (MABA) for MIC Determination
Principle: The assay utilizes the Alamar Blue (resazurin) indicator, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The minimum inhibitory concentration (MIC) is the lowest drug concentration that prevents this color change, indicating the inhibition of bacterial growth.
Procedure:
-
Preparation of Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is incubated at 37°C until it reaches a logarithmic growth phase.
-
Drug Dilution: The test compounds (e.g., this compound) and standard drugs are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 7-14 days.
-
Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.
-
Second Incubation: The plates are re-incubated for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the drug that prevents the color change of Alamar Blue from blue to pink. Growth can also be assessed by measuring fluorescence or absorbance.
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound in inhibiting M. tuberculosis survival.
Experimental Workflow for Anti-Tubercular Drug Screening
Caption: Standard workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion
This compound represents a promising starting point for the development of a new class of anti-tubercular agents targeting mPTPB.[1] However, the available data suggests that its potency and selectivity may need to be improved for it to be a viable clinical candidate.[1] Further independent verification of its whole-cell activity and in vivo efficacy is required. The comparative data provided in this guide serves as a baseline for evaluating the potential of this compound and its future analogs in the context of current tuberculosis therapies.
References
Head-to-head comparison of I-A09 and other benzofuran-based inhibitors
A Head-to-Head Comparison of Benzofuran-Based IDO1 Inhibitors and Other Key Competitors
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. Its upregulation in the tumor microenvironment leads to depletion of tryptophan, an essential amino acid for T-cell function, and the production of immunosuppressive metabolites. This makes IDO1 a compelling target for cancer immunotherapy. Benzofuran-based compounds have emerged as a promising class of IDO1 inhibitors. This guide provides a head-to-head comparison of a potent benzofuran-based inhibitor, herein referred to as Benzofuran (B130515) Derivative 19, with other key IDO1 inhibitors, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the in vitro inhibitory activity of Benzofuran Derivative 19 and two other well-characterized IDO1 inhibitors, Epacadostat and Navoximod. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic or cellular activity of IDO1 by 50%.
| Inhibitor | Class | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| Benzofuran Derivative 19 | Benzofuran | 440[1][2] | 1100 (HeLa cells)[1][2] |
| Epacadostat (INCB024360) | Hydroxyamidine | 10 - 71.8[3] | ~10 (in cellular assays) |
| Navoximod (GDC-0919) | Imidazopyridine | 28 (Ki of 5.8 nM) | 70 - 75 |
Mandatory Visualization
The following diagram illustrates the IDO1 signaling pathway and the mechanism of action of IDO1 inhibitors.
Caption: IDO1 signaling pathway and inhibitor mechanism of action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
In Vitro IDO1 Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue (cofactor)
-
Ascorbic acid (cofactor)
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Test compounds (e.g., Benzofuran Derivative 19)
-
96-well microplate
-
Microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
The test compound is added to the wells at various concentrations.
-
The reaction is initiated by adding L-tryptophan to a final concentration of 2 mM.
-
The plate is incubated at room temperature.
-
The formation of N'-formylkynurenine, the product of the enzymatic reaction, is monitored by measuring the increase in absorbance at 321 nm over time using a microplate reader.
-
The initial reaction rates are calculated.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay (HeLa Cells)
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compounds
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Microplate reader
Procedure:
-
HeLa cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with IFN-γ to induce the expression of the IDO1 enzyme and incubated for a set period.
-
After induction, the culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
The cells are incubated for an additional 24-48 hours.
-
Following incubation, the cell culture supernatant is collected.
-
The supernatant is treated with TCA to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.
-
Ehrlich's reagent is added to the supernatant, which reacts with kynurenine to produce a colored product.
-
The absorbance is measured at 480 nm using a microplate reader.
-
The concentration of kynurenine is calculated from a standard curve.
-
IC50 values are determined by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.
References
Evaluating the Therapeutic Index of I-A09 in Preclinical Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical candidate I-A09, focusing on its therapeutic potential as an anti-tuberculosis agent. While comprehensive in vivo therapeutic index data for this compound is not publicly available, this document summarizes existing in vitro efficacy data, outlines its mechanism of action, and compares it with established anti-tuberculosis drugs. Furthermore, it details the standard experimental protocols utilized in the preclinical evaluation of such therapeutic agents.
This compound: A Novel Host-Directed Therapy Candidate
This compound is a benzofuran (B130515) salicylic (B10762653) acid-based inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB).[1] Unlike traditional antibiotics that target essential bacterial processes, this compound represents a host-directed therapeutic approach. By inhibiting mPTPB, a key virulence factor secreted by M. tuberculosis into the host macrophage, this compound aims to reverse the pathogen's subversion of the host immune response and prevent its intracellular survival.[2][3] This novel mechanism of action suggests that this compound could potentially be used in combination with existing anti-TB drugs to enhance their efficacy.[2]
Comparative In Vitro Efficacy
Publicly available data on the in vivo efficacy and toxicity of this compound are limited, precluding a direct calculation of its therapeutic index. However, in vitro potency data is available and can be compared with other anti-tuberculosis agents.
| Compound | Target/Mechanism of Action | In Vitro Efficacy (IC50/MIC) |
| This compound | M. tuberculosis PtpB inhibitor | IC50: 1.26 µM[1] |
| Bedaquiline | ATP synthase inhibitor | MIC: 0.03-0.12 µg/mL |
| Pretomanid | Mycolic acid biosynthesis inhibitor | MIC: 0.015-0.25 µg/mL |
| Delamanid | Mycolic acid biosynthesis inhibitor | MIC: 0.006–0.024 μg/mL |
| Linezolid | Protein synthesis inhibitor | MIC: 0.25-1 µg/mL |
| Isoniazid | Mycolic acid biosynthesis inhibitor | MIC: 0.025-0.05 µg/mL |
| Rifampicin | RNA polymerase inhibitor | MIC: 0.05-0.2 µg/mL |
Note: MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values can vary depending on the specific strain of M. tuberculosis and the experimental conditions.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical evaluation of anti-tuberculosis drugs.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound is determined to assess its potency against M. tuberculosis.
-
Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
-
Compound Preparation: The test compound is serially diluted in the culture medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The microplate is incubated at 37°C for a defined period (typically 7-14 days).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye like Resazurin.
In Vivo Efficacy: Murine Model of Tuberculosis
Mouse models are commonly used to evaluate the in vivo efficacy of anti-tuberculosis drug candidates.
-
Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with M. tuberculosis via aerosol inhalation to establish a lung infection.
-
Treatment: After a set period to allow the infection to establish, mice are treated with the test compound, a vehicle control, or a standard-of-care drug (e.g., isoniazid). Treatment is typically administered daily via oral gavage for several weeks.
-
Assessment: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested. The bacterial load in the organs is quantified by plating serial dilutions of tissue homogenates on agar (B569324) plates and counting the colony-forming units (CFU). A significant reduction in CFU in the treated group compared to the control group indicates efficacy.
In Vivo Toxicity: Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.
-
Dose Escalation: Healthy, uninfected mice are divided into groups and administered escalating doses of the test compound daily for a defined period (e.g., 2-4 weeks).
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Pathology: At the end of the study, blood samples are collected for hematological and clinical chemistry analysis. A full necropsy and histopathological examination of major organs are performed to identify any treatment-related toxicities.
-
MTD Determination: The MTD is determined as the highest dose that does not induce significant toxicity or more than a predefined level of body weight loss (e.g., 10-15%).
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for therapeutic index determination.
Caption: Logical comparison of this compound and standard drugs.
Conclusion
This compound presents a promising and novel host-directed approach for the treatment of tuberculosis. While its in vitro potency is modest compared to some direct-acting anti-bacterial agents, its unique mechanism of action could offer synergistic benefits when used in combination therapies. A comprehensive evaluation of its therapeutic index through in vivo efficacy and toxicity studies in relevant preclinical models is a critical next step to fully assess its potential for clinical development. The lack of such public data currently limits a direct comparison of its therapeutic window with that of standard-of-care drugs. Further research is warranted to elucidate the in vivo safety and efficacy profile of this compound.
References
Safety Operating Guide
Proper Disposal and Safe Handling of B-I09, an IRE-1 RNase Inhibitor
This guide provides comprehensive safety and logistical information for the proper handling and disposal of the IRE-1 RNase inhibitor, B-I09. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and adherence to proper waste management protocols.
I. Immediate Safety and Handling Precautions
Before working with B-I09, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for specific hazard information. General safety practices include:
-
Engineering Controls: Handle B-I09 in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Spill Management: In case of a spill, avoid generating dust. For solid spills, gently cover with an absorbent material and collect into a designated hazardous waste container. For liquid spills, absorb with an inert material and dispose of as hazardous waste. Ensure the spill area is thoroughly cleaned and decontaminated.
II. Proper Disposal Procedures for B-I09
All materials contaminated with B-I09 must be treated as hazardous chemical waste. Adherence to the following step-by-step disposal protocol is crucial for safety and environmental protection.
Step 1: Waste Identification and Segregation
-
Identify all B-I09 waste streams: This includes unused or expired solid compounds, solutions containing B-I09, and all contaminated consumables such as pipette tips, tubes, gloves, and labware.
-
Segregate B-I09 waste: Keep B-I09 waste separate from other waste streams (e.g., biological, radioactive, or incompatible chemicals) to prevent hazardous reactions.
Step 2: Waste Containment
-
Solid Waste: Collect solid B-I09 waste and contaminated disposables in a clearly labeled, durable, and leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste containing B-I09 in a shatter-resistant, chemically compatible, and leak-proof container. To allow for vapor expansion, do not fill containers beyond 80% capacity.
-
Securely Seal Containers: All waste containers must be tightly sealed when not in use to prevent spills and evaporation.
Step 3: Labeling
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: B-I09 (IRE-1 RNase inhibitor)
-
CAS Number: 1607803-67-7
-
A precise description of the contents, including any solvents and their approximate concentrations.
-
The date when waste accumulation began.
-
Step 4: Storage and Disposal
-
Store waste in a designated, well-ventilated, and secure area. Use secondary containment to mitigate potential leaks.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of B-I09 waste.
-
Never dispose of B-I09 down the drain or in the regular trash.
III. Quantitative Data for B-I09
The following table summarizes key quantitative data for B-I09, an IRE-1 RNase inhibitor.
| Property | Value | Reference |
| Molecular Weight | 303.31 g/mol | |
| Formula | C₁₆H₁₇NO₅ | |
| CAS Number | 1607803-67-7 | |
| IC₅₀ (IRE-1 RNase) | 1.23 µM | [1] |
| Solubility in DMSO | ≥ 11.11 mg/mL (36.63 mM) | |
| In Vivo Half-life (mice) | Approximately 1.5 hours | [1] |
| Peak Plasma Conc. (mice) | Approximately 39 µM (15 min post-admin) | [1] |
Note: The compound is reported to be unstable in solutions; freshly prepared solutions are recommended.[1]
IV. Experimental Protocols
A. In Vitro IRE-1 RNase Activity Assay
This protocol describes a method to assess the inhibitory effect of B-I09 on IRE-1's endoribonuclease activity by measuring the splicing of XBP1 mRNA.
Materials:
-
Recombinant human IRE-1 protein
-
Synthetic XBP1 mRNA stem-loop substrate
-
B-I09 compound
-
Assay buffer
-
Fluorescence Resonance Energy Transfer (FRET) detection system or agarose (B213101) gel electrophoresis apparatus
Methodology:
-
Prepare Reagents:
-
Dilute recombinant IRE-1 protein to the desired concentration in assay buffer.
-
Prepare a stock solution of B-I09 in DMSO and make serial dilutions in assay buffer.
-
Prepare the XBP1 mRNA substrate.
-
-
Assay Procedure:
-
In a suitable reaction vessel (e.g., microplate well), combine the recombinant IRE-1 protein with varying concentrations of B-I09 or a vehicle control (DMSO).
-
Initiate the reaction by adding the XBP1 mRNA substrate.
-
Incubate the reaction at a controlled temperature for a specified time.
-
-
Detection and Analysis:
-
FRET-based detection: If using a FRET-labeled substrate, measure the fluorescence signal at appropriate intervals. The cleavage of the substrate by IRE-1 will result in a change in the FRET signal.
-
Gel-based detection: Stop the reaction and analyze the products on an agarose gel. The spliced XBP1 mRNA will migrate differently than the unspliced form.
-
Calculate the percentage of inhibition at each B-I09 concentration and determine the IC₅₀ value.
-
B. Cell Viability (XTT) Assay
This protocol outlines a method to evaluate the effect of B-I09 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., chronic lymphocytic leukemia cells)
-
Cell culture medium and supplements
-
B-I09 compound
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well microplate
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of B-I09 or a vehicle control (DMSO) and incubate for a specified period (e.g., 24-72 hours).
-
XTT Labeling:
-
Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.
-
Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the XTT tetrazolium salt into a colored formazan (B1609692) product.
-
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the concentration of B-I09 that inhibits cell growth by 50% (IC₅₀).
V. Mandatory Visualizations
Caption: The IRE1/XBP1 signaling pathway and the inhibitory action of B-I09.
Caption: Procedural workflow for the proper disposal of B-I09 waste.
References
Essential Safety and Operational Guide for Handling I-A09
Disclaimer: This document provides guidance on personal protective equipment and handling procedures for I-A09 based on available information. As this compound is a research chemical with limited published safety data, all handling should be conducted with caution in a controlled laboratory setting by trained professionals. It is imperative to consult your institution's environmental health and safety (EHS) department and conduct a thorough risk assessment prior to commencing any work.
General Safety Precautions
This compound is identified as a noncompetitive inhibitor of mPTPB and is intended for research use only.[1] While it is shipped as a non-hazardous chemical, the toxicological properties have not been extensively documented.[1] Therefore, it is prudent to handle it as a potentially potent compound. Standard laboratory best practices should be strictly followed.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Use Case |
| Eyes | Safety Goggles | Must be worn at all times in the laboratory to protect from splashes. Should provide a complete seal around the eyes. |
| Hands | Nitrile Gloves | Should be worn when handling the solid compound or solutions. Change gloves immediately if contaminated. For prolonged handling, consider double-gloving. |
| Body | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from accidental spills. |
| Feet | Closed-toe Shoes | Required to protect feet from spills and falling objects. |
Experimental Protocols: Handling and Storage
Storage: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[1]
Preparation of Stock Solutions: this compound is soluble in DMSO.[1] When preparing stock solutions, work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any aerosols.
Decontamination and Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential exposure to others.
| Waste Stream | Disposal Method | Container Type |
| Unused Solid this compound | Treat as chemical waste. | Labeled, sealed waste container. |
| This compound in DMSO Solution | Dispose of as organic solvent waste. | Labeled, sealed solvent waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid waste container. | Labeled, sealed solid waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in a designated solid waste container before leaving the work area. | Labeled, sealed solid waste container. |
Spill Management Workflow
In the event of a spill, a clear and immediate response is necessary to contain the material and decontaminate the area.
Caption: Workflow for managing an this compound spill.
Standard Operating Procedure for Handling this compound
This diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
